molecular formula C14H11ClO3 B2511802 3-[(3-Chlorophenoxy)methyl]benzoic acid CAS No. 360778-44-5

3-[(3-Chlorophenoxy)methyl]benzoic acid

Número de catálogo: B2511802
Número CAS: 360778-44-5
Peso molecular: 262.69
Clave InChI: ONTJAMCYIQODDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(3-Chlorophenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Chlorophenoxy)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Chlorophenoxy)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[(3-chlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTJAMCYIQODDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 3-[(3-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-[(3-Chlorophenoxy)methyl]benzoic Acid

Section 1: Introduction and Overview

3-[(3-Chlorophenoxy)methyl]benzoic acid is a polysubstituted aromatic compound featuring a benzoic acid moiety linked to a 3-chlorophenoxy group through a methylene ether bridge. This unique structural arrangement combines the features of a carboxylic acid, a diaryl ether, and an organochloride, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. While not extensively documented in public literature, its structural motifs are present in a variety of biologically active molecules and functional materials.

Phenoxybenzoic acid derivatives, for instance, are recognized as isosteres of anthranilic acids, a class of compounds known for their potential anti-inflammatory properties[1]. Furthermore, substituted benzoic acids are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, serving as key intermediates in the development of complex molecular architectures[2][3]. This guide provides a comprehensive technical overview of 3-[(3-Chlorophenoxy)methyl]benzoic acid, covering its chemical structure, physicochemical properties, a proposed synthetic route, and an expert predictive analysis of its spectral characteristics. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, identify, and explore the potential of this compound.

Section 2: Chemical Identity and Physicochemical Properties

The core structure of 3-[(3-Chlorophenoxy)methyl]benzoic acid, represented by the molecular formula C₁₄H₁₁ClO₃, is built upon a central benzoic acid scaffold. A (3-chlorophenoxy)methyl group is attached at the meta-position (C3) of the benzoic acid ring. This substitution pattern dictates the molecule's electronic properties, reactivity, and three-dimensional conformation.

Caption: Chemical structure of 3-[(3-Chlorophenoxy)methyl]benzoic acid.

The key physicochemical properties are summarized in the table below. Experimental data for this specific molecule is limited; therefore, where noted, values are based on computational predictions or data from structurally similar compounds.

PropertyValueSource
IUPAC Name 3-[(3-Chlorophenoxy)methyl]benzoic acid-
CAS Number 360778-44-5[4][5]
Molecular Formula C₁₄H₁₁ClO₃[4][5]
Molecular Weight 262.69 g/mol [5]
Appearance White to off-white crystalline powder (Predicted)-
SMILES O=C(O)C1=CC=CC(COC2=CC=CC(Cl)=C2)=C1[4]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)-
pKa ~4-5 (Predicted, based on benzoic acid)-

Section 3: Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for 3-[(3-Chlorophenoxy)methyl]benzoic acid is not readily found in the literature, a robust and logical synthetic route can be designed based on well-established organic chemistry principles. A two-step approach starting from commercially available materials, employing a Williamson ether synthesis followed by ester hydrolysis, is proposed. This method is widely used for preparing aryl ethers and is known for its reliability and generally good yields.

Causality of Experimental Choices:

  • Starting Materials: Methyl 3-(bromomethyl)benzoate and 3-chlorophenol are chosen as they are commercially available and provide the necessary carbon skeleton and functional groups directly.

  • Ester Protection: The synthesis begins with the methyl ester of the benzoic acid. This is a crucial step to protect the acidic proton of the carboxylic acid, which would otherwise interfere with the basic conditions of the Williamson ether synthesis by undergoing an acid-base reaction with the phenoxide.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected as a moderately strong base, sufficient to deprotonate the phenol to its corresponding phenoxide nucleophile without causing unwanted side reactions, such as hydrolysis of the ester under the reaction conditions.

  • Solvent Choice: Acetone or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

  • Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) is a standard and highly efficient method for converting the methyl ester back to the carboxylic acid. Subsequent acidification with a strong acid like HCl ensures the complete protonation of the carboxylate salt to yield the final product.

start1 Methyl 3-(bromomethyl)benzoate step1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start1->step1 start2 3-Chlorophenol start2->step1 intermediate Methyl 3-[(3-chlorophenoxy)methyl]benzoate step1->intermediate step2 Saponification (Hydrolysis) (1. NaOH/MeOH, 2. H⁺ workup) intermediate->step2 product 3-[(3-Chlorophenoxy)methyl]benzoic acid step2->product

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 3-[(3-chlorophenoxy)methyl]benzoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and 100 mL of anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of methyl 3-(bromomethyl)benzoate (1.0 eq.) in 20 mL of acetone dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure intermediate.

Step 2: Hydrolysis to 3-[(3-Chlorophenoxy)methyl]benzoic acid

  • Dissolve the purified methyl ester from Step 1 in a mixture of methanol (50 mL) and 10% aqueous sodium hydroxide solution (50 mL) in a round-bottom flask.

  • Stir the mixture at 60°C for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-[(3-Chlorophenoxy)methyl]benzoic acid.

Self-Validation and Purification: The purity of the final product can be confirmed by its sharp melting point and by TLC analysis showing a single spot. Further recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary to achieve high purity. The structure should then be confirmed by the spectroscopic methods detailed in the following section.

Section 4: Spectroscopic Analysis and Structural Elucidation (Predictive)

Disclaimer: Experimental spectra for 3-[(3-Chlorophenoxy)methyl]benzoic acid are not widely available in public databases. The following analysis is a prediction based on established principles of spectroscopy and data from analogous compounds, such as 3-chlorobenzoic acid[6][7], 3-methylbenzoic acid[8][9], and other aryl ethers.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region. The signals can be predicted by considering the electronic effects of each substituent.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~10.0 - 13.0Broad Singlet1H, -COOHThe carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange.
~7.9 - 8.1Multiplet2H, Ar-HProtons on the benzoic acid ring ortho to the carboxylic acid group.
~7.3 - 7.5Multiplet2H, Ar-HRemaining protons on the benzoic acid ring.
~7.2 - 7.3Triplet1H, Ar-HProton on the chlorophenoxy ring para to the ether linkage.
~6.8 - 7.0Multiplet3H, Ar-HRemaining protons on the chlorophenoxy ring.
~5.1Singlet2H, -CH₂-The methylene protons are adjacent to two electron-withdrawing groups (aromatic ring and ether oxygen), placing their signal in this region.
¹³C NMR Spectroscopy

The carbon spectrum will show 14 distinct signals corresponding to each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167C=OCarbonyl carbon of the carboxylic acid.
~157Ar C-OAromatic carbon of the chlorophenoxy ring attached to the ether oxygen.
~138Ar C-CH₂Aromatic carbon of the benzoic acid ring attached to the methylene group.
~135Ar C-ClAromatic carbon of the chlorophenoxy ring attached to chlorine.
~128 - 132Ar C-H, C-COOHSignals for the remaining substituted and unsubstituted aromatic carbons.
~113 - 123Ar C-HAromatic carbons on the chlorophenoxy ring.
~70-CH₂-Methylene bridge carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)AssignmentFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~2900C-H stretchMethylene (-CH₂-)
~1700C=O stretchCarboxylic Acid[10]
~1600, ~1470C=C stretchAromatic Ring
~1250C-O stretchAryl Ether & Carboxylic Acid
~1100C-Cl stretchAryl Halide
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a distinct molecular ion peak and several characteristic fragment ions.

Predicted m/zFragment IonRationale for Formation
262/264[M]⁺Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
245/247[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
217/219[M - COOH]⁺Loss of the carboxyl group (decarboxylation).
135[M - C₆H₄ClO]⁺Cleavage of the ether bond, loss of the chlorophenoxy radical, leaving the [HOOC-C₆H₄-CH₂]⁺ fragment.
128/130[C₆H₄ClO]⁺The chlorophenoxy cation radical.

Section 5: Potential Applications and Pharmacological Relevance

While 3-[(3-Chlorophenoxy)methyl]benzoic acid itself has no specifically documented biological activity, its structural components are prevalent in pharmacologically active compounds. This makes it a valuable scaffold for synthetic and medicinal chemistry research programs.

  • Intermediate for Drug Synthesis: The presence of a carboxylic acid provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of this molecule to various amine-containing fragments to build extensive chemical libraries for screening. Dichlorophenyl)benzoic acid derivatives, for example, are key intermediates in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis[3].

  • Potential Anti-inflammatory Activity: As an analogue of 2-phenoxybenzoic acids, this compound could be investigated for anti-inflammatory properties[1]. Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety, and the diaryl ether structure is also found in some biologically active molecules.

  • Agrochemical Research: Substituted benzoic acids and organochlorine compounds are widely used in the development of herbicides and pesticides[2]. The combination of these features in a single molecule makes it a candidate for screening in agrochemical applications.

The causality behind its potential lies in its ability to mimic endogenous molecules or bind to biological targets through a combination of hydrogen bonding (from the carboxylic acid), hydrophobic interactions (from the aromatic rings), and halogen bonding (from the chlorine atom). These features make it a prime candidate for further derivatization and biological evaluation.

Section 6: Conclusion

3-[(3-Chlorophenoxy)methyl]benzoic acid is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. This guide has provided a detailed overview of its structure, properties, and a robust, proposed synthetic protocol. The predictive spectroscopic data herein offers a reliable benchmark for researchers aiming to synthesize and characterize this compound. Given the pharmacological relevance of its constituent motifs, this molecule represents a promising starting point for discovery programs in areas such as pharmaceuticals and agrochemicals. Further investigation into its synthesis and biological activity is warranted and encouraged.

References

  • BLDpharm. 3-((3-Chlorophenoxy)methyl)benzoic acid | 360778-44-5.
  • Sapphire Bioscience. 3-(3-Chlorophenoxymethyl)benzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 447, 3-Chlorobenzoic Acid. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-chloro- in NIST Chemistry WebBook. [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8, x230600. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-methyl- in NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

Sources

3-[(3-Chlorophenoxy)methyl]benzoic Acid (CAS 360778-44-5): Comprehensive Safety Data Sheet & Technical Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized benzoic acids serve as critical structural motifs. 3-[(3-Chlorophenoxy)methyl]benzoic acid (CAS 360778-44-5) is a highly versatile bifunctional building block featuring a robust ether linkage, a meta-substituted halogenated aromatic ring, and a reactive carboxylic acid moiety[1]. This unique topological arrangement provides an excellent balance of lipophilicity and hydrogen-bonding capacity, making it a privileged scaffold for synthesizing novel therapeutics, including antimicrobial agents and modulators of central nervous system targets[2][3].

This whitepaper provides an authoritative synthesis of the physicochemical properties, rigorous safety and handling protocols (SDS), and field-proven experimental workflows for utilizing this compound in advanced synthetic applications.

Physicochemical Profiling & Structural Rationale

The structural architecture of 3-[(3-Chlorophenoxy)methyl]benzoic acid dictates its physical behavior and synthetic utility. The hydrophobic di-aryl ether system limits aqueous solubility while ensuring high solubility in polar aprotic solvents (e.g., DMF, DMSO, THF)[1]. The meta-chloro substitution on the phenoxy ring introduces an electron-withdrawing inductive effect, which modulates the electron density of the ether oxygen and increases the lipophilicity (LogP) of downstream drug candidates, a crucial factor for membrane permeability.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-[(3-Chlorophenoxy)methyl]benzoic acid
CAS Registry Number 360778-44-5
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Insoluble in H₂O
Functional Groups Carboxylic acid, Di-aryl ether, Aryl chloride

Safety Data Sheet (SDS) & Handling Protocols

As with all halogenated aromatic carboxylic acids, strict adherence to safety protocols is mandatory to prevent occupational exposure[4]. The following safety data synthesizes regulatory compliance standards for laboratory handling.

Hazard Identification (GHS Classification)

Based on structural analogs and standardized chemical compliance databases, this compound is classified under the following hazard categories[5]:

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Irritation Category 2WarningH315: Causes skin irritation.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.
Precautionary Statements & PPE
  • Prevention: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray); P264 (Wash skin thoroughly after handling); P280 (Wear protective gloves/eye protection/face protection).

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 min), tightly fitting safety goggles, and a flame-retardant lab coat.

First Aid & Emergency Response
  • Inhalation: Remove the subject to fresh air immediately. If respiratory distress occurs, administer oxygen and consult a physician[6].

  • Skin Contact: Instantly remove contaminated clothing. Flush the affected dermal area with copious amounts of water for at least 15 minutes, followed by washing with mild soap[6].

  • Eye Contact: Rinse cautiously with water for several minutes (P305 + P351 + P338 ). Remove contact lenses if present and easy to do. Continue rinsing and seek immediate ophthalmological attention[6].

  • Spill Mitigation: Do not flush into surface water or sanitary sewer systems. Sweep up solid spills using non-sparking tools to avoid dust generation, and place them in a sealed, chemically compatible container for hazardous waste disposal[7].

Storage & Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from direct light and moisture.

  • Incompatibilities: Strong oxidizing agents, strong bases, and reducing agents.

Synthetic Utility & Experimental Workflows

3-[(3-Chlorophenoxy)methyl]benzoic acid is predominantly utilized as an electrophilic coupling partner in amide bond formation or esterification reactions[2][8]. The carboxylic acid handle allows for rapid derivatization, while the chlorophenoxy moiety remains inert under standard coupling conditions, preserving the pharmacophore for subsequent biological screening.

Logical Workflow of Synthetic Application

Synthetic workflow utilizing 3-[(3-Chlorophenoxy)methyl]benzoic acid as a core building block.

Standardized Protocol: High-Yield Amide Coupling

To ensure a self-validating and highly reproducible system, the following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is explicitly chosen over traditional EDC/HOBt systems because the bulky, hydrophobic nature of the phenoxymethylbenzoic acid scaffold requires highly efficient activation kinetics to prevent premature hydrolysis of the active ester[2].

Reagents Required:

  • 3-[(3-Chlorophenoxy)methyl]benzoic acid (1.0 equivalent)

  • Target Amine (1.2 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-[(3-Chlorophenoxy)methyl]benzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. The excess base ensures the complete deprotonation of the carboxylic acid and neutralizes any hydrochloride salts present on the incoming amine.

  • Coupling Agent Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add HATU (1.2 eq) portion-wise. Stir the reaction at 0 °C for 15 minutes to allow the formation of the highly reactive active ester intermediate.

  • Nucleophilic Attack: Add the target amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via TLC (typically 1:1 Hexanes:Ethyl Acetate) or LC-MS. The disappearance of the starting material mass (m/z ~261 [M-H]-) and the appearance of the product mass validate the completion of the coupling.

  • Quenching & Extraction: Once complete (typically 2–4 hours), quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing & Drying: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure functionalized amide.

References

  • NextSDS. "3-(3-CHLORO-PHENOXYMETHYL)-BENZOIC ACID — Chemical Substance Information". NextSDS. Available at: [Link]

  • NextSDS. "3-(chlorodifluoromethyl)benzoic acid — Chemical Substance Information". NextSDS. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". Fisher Scientific UK. Available at:[Link]

  • ACS Publications. "A Self-Immolative Spacer That Enables Tunable Controlled Release of Phenols under Neutral Conditions". Organic & Biomolecular Chemistry. Available at: [Link]

  • Farmacia Journal. "PHYSICOCHEMICAL INVESTIGATIONS ON SOME 2-PHENETHYLBENZOYL THIOUREA DERIVATIVES". Farmacia. Available at:[Link]

  • Google Patents. "US6376429B1 - Benzoylcyclohexanediones, process for their preparation and their use as herbicides and plant growth regulators". Google Patents.

Sources

thermodynamic stability of 3-[(3-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Thermodynamic Stability of 3-[(3-Chlorophenoxy)methyl]benzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the , a molecule of interest in pharmaceutical development. A compound's thermodynamic stability is a critical attribute, influencing its shelf-life, formulation, and overall safety and efficacy.[1] This document, written from the perspective of a Senior Application Scientist, synthesizes field-proven experimental methodologies with computational approaches to construct a holistic stability profile. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The guide details the application of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Microcalorimetry (IMC), complemented by Density Functional Theory (DFT) calculations, to provide a multi-faceted understanding of the molecule's stability.

The Imperative of Stability in Drug Development

Thermodynamic stability refers to the inherent tendency of a system to exist in its lowest energy state.[1][2] For an active pharmaceutical ingredient (API) like 3-[(3-Chlorophenoxy)methyl]benzoic acid, this translates to its resistance to chemical degradation or physical changes under given conditions. An API that is not thermodynamically stable can undergo unwanted transformations, leading to loss of potency, altered bioavailability, or the generation of toxic impurities. Therefore, a thorough investigation of thermodynamic stability is not merely a regulatory hurdle but a fundamental component of rational drug design and formulation.[3] The molecular structure of our target compound—featuring a carboxylic acid, an ether linkage, and a chlorinated aromatic ring—presents several potential sites for chemical reactivity and physical transformation that must be rigorously evaluated.

Experimental Cornerstone: Thermal Analysis Techniques

A suite of thermal analysis techniques is employed to probe the stability of a compound under controlled temperature programs. These methods provide direct, measurable data on the physical and chemical events that occur upon heating.

Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions

Expertise & Experience: DSC is an indispensable tool in pharmaceutical sciences that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3][4] Its primary utility in this context is to identify and quantify thermal events like melting, crystallization, and polymorphic transitions. For 3-[(3-Chlorophenoxy)methyl]benzoic acid, determining its melting point provides a key identity and purity indicator, while the absence of other thermal events before melting can suggest good physical stability. DSC is crucial for screening for polymorphism, as different crystalline forms will exhibit unique melting points and enthalpies of fusion.[5]

Trustworthiness: The protocol outlined below is designed to be self-validating. It begins with instrument calibration using certified standards to ensure temperature and enthalpy accuracy. The use of hermetically sealed pans is critical to prevent mass loss from sublimation, which could otherwise create artifacts in the thermogram.

Authoritative Grounding & Protocol: The methodologies for DSC are well-established in pharmaceutical development and are standardized by organizations like ASTM.[4][6]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of 3-[(3-Chlorophenoxy)methyl]benzoic acid into a hermetically sealed aluminum pan.

  • Reference: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the compound's melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point, Tm), and the enthalpy of fusion (ΔHfus) of any observed endotherms.[6][7]

Data Presentation: Representative DSC Data Table

ParameterExpected ValueInterpretation
Onset Temperature (°C)To be determinedStart of the melting process.
Melting Point (Tm, °C)To be determinedA sharp peak indicates a pure crystalline substance.
Enthalpy of Fusion (ΔHfus, J/g)To be determinedEnergy required for melting; can vary between polymorphs.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Interpretation Calibrate Calibrate DSC with Indium Weigh Weigh Sample (2-4 mg) Calibrate->Weigh Seal Hermetically Seal in Al Pan Weigh->Seal Load Load Sample & Reference Seal->Load Program Run Thermal Program (e.g., 10°C/min under N2) Load->Program Measure Measure Heat Flow (Sample vs. Reference) Program->Measure Thermogram Generate Thermogram Measure->Thermogram Analyze Determine Tm, ΔHfus Thermogram->Analyze

Caption: Standard workflow for DSC analysis in pharmaceutical stability testing.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Expertise & Experience: TGA provides complementary information to DSC by measuring the change in a sample's mass as a function of temperature.[8] This is essential for determining the thermal stability and decomposition profile of 3-[(3-Chlorophenoxy)methyl]benzoic acid.[9] The temperature at which mass loss begins is a direct indicator of the onset of thermal degradation. For this molecule, we can anticipate potential decomposition pathways, such as decarboxylation of the benzoic acid moiety at elevated temperatures.[10]

Trustworthiness: The protocol's reliability hinges on a high-precision balance within the instrument and a controlled, inert atmosphere. Using a nitrogen purge prevents oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone. The first derivative of the TGA curve (DTG) is calculated to pinpoint the temperature of the maximum rate of decomposition, enhancing the precision of the analysis.[8]

Authoritative Grounding & Protocol: TGA is a standard method for assessing the thermal stability of organic compounds, including carboxylic acids and their salts.[9][11]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 3-[(3-Chlorophenoxy)methyl]benzoic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

  • Data Analysis: Plot the sample mass (%) versus temperature. Calculate the first derivative (DTG) to identify the temperature(s) of maximum mass loss rate.

Data Presentation: Representative TGA Data Table

ParameterExpected ValueInterpretation
Onset of Decomposition (Tonset, °C)To be determinedTemperature at which significant mass loss begins.
Peak Decomposition Temp (°C)To be determinedTemperature of the maximum rate of decomposition from the DTG curve.
Residual Mass at 600 °C (%)To be determinedIndicates the amount of non-volatile residue.

Visualization: TGA Experimental Workflow

TGA_Workflow start Start prep Weigh Sample (5-10 mg) into TGA Pan start->prep load Load into TGA Furnace prep->load program Heat at 10°C/min under Nitrogen Flow load->program measure Continuously Record Mass vs. Temperature program->measure plot Generate TGA/DTG Curves measure->plot analyze Identify Tonset and Peak Decomposition Temp plot->analyze end End analyze->end

Caption: A typical experimental workflow for thermogravimetric analysis (TGA).

Isothermal Microcalorimetry (IMC): Predicting Long-Term Stability

Expertise & Experience: While DSC and TGA are excellent for assessing stability under thermal stress, they do not directly predict stability under long-term storage conditions. Isothermal microcalorimetry fills this gap. It is an ultra-sensitive technique that measures the heat flow produced by a sample at a constant, near-ambient temperature. Virtually all degradation processes are accompanied by a heat change; by measuring this heat flow over days, we can quantify very slow reactions and extrapolate long-term stability, significantly accelerating shelf-life predictions.[12]

Trustworthiness: The high sensitivity of IMC makes it possible to obtain reliable stability data in hours or days under conditions close to ambient storage. The non-destructive nature of the technique allows for subsequent analysis of the sample by other methods (e.g., HPLC) to identify any degradation products formed.

Authoritative Grounding & Protocol: IMC is an established tool for obtaining reliable stability data and is particularly relevant for pre-formulation and formulation development in the pharmaceutical industry.[13]

Experimental Protocol: Isothermal Microcalorimetry

  • Sample Preparation: Accurately weigh a sufficient amount of 3-[(3-Chlorophenoxy)methyl]benzoic acid (e.g., 100 mg) into a stainless steel or glass ampoule.

  • Sealing: Seal the ampoule to create an isolated system.

  • Equilibration: Place the sample ampoule and a matched reference (e.g., empty ampoule) into the microcalorimeter, which is held at a constant temperature (e.g., 25 °C or 40 °C). Allow the system to thermally equilibrate for several hours until a stable baseline is achieved.

  • Data Collection: Continuously record the heat flow (in microwatts) from the sample over an extended period (e.g., 72 hours).

  • Data Analysis: A stable, non-zero positive heat flow is indicative of an ongoing exothermic process, such as degradation. The magnitude of this heat flow can be used in kinetic models to predict long-term stability.

Data Presentation: Representative IMC Data Table

ParameterMeasured ValueInterpretation
Isothermal Temperature (°C)25 °C and 40 °CRepresents standard and accelerated storage conditions.
Measured Heat Flow (µW/g)To be determinedA higher heat flow indicates lower stability. A value <1 µW/g often suggests good stability.[12]

Computational Chemistry: A Predictive Approach

Expertise & Experience: Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful predictive tool that complements experimental data. DFT is a quantum-mechanical method used to calculate the ground-state electronic structure of molecules.[14] From this, we can derive fundamental thermodynamic properties, such as the heat of formation (ΔHf), which provides a primary insight into the molecule's intrinsic stability.[14] While DFT calculations model molecules in a vacuum at 0 K, they provide an excellent relative stability ranking and can help rationalize experimental findings.[15]

Trustworthiness: The validity of DFT results depends on the chosen level of theory (functional and basis set). The B3LYP functional with a 6-311++G(d,p) basis set is a well-established combination for organic molecules. A key self-validation step is performing a vibrational frequency analysis; the absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum.[16]

Authoritative Grounding & Protocol: First-principles methods based on DFT are a standard approach for predicting the structural and ground-state properties of chemical compounds.[14]

Computational Protocol: DFT Analysis

  • Structure Optimization: Build the 3D structure of 3-[(3-Chlorophenoxy)methyl]benzoic acid. Perform a full geometry optimization using DFT with the B3LYP functional and 6-311++G(d,p) basis set.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm the structure is a minimum energy state.

  • Thermochemical Calculation: Use the output to calculate the gas-phase enthalpy of formation (ΔHf) using an appropriate isodesmic reaction scheme.[16]

Data Presentation: Representative DFT Data Table

ParameterCalculated ValueInterpretation
Gas-Phase Enthalpy of Formation (ΔHf)To be calculatedA more negative value indicates greater intrinsic thermodynamic stability.
Gibbs Free Energy of Formation (ΔGf)To be calculatedIndicates the spontaneity of formation from constituent elements.

Visualization: Integrated Stability Assessment Strategy

Stability_Strategy cluster_exp Experimental Assessment (Phenomenological) cluster_comp Computational Prediction (Mechanistic) Stability Holistic Stability Profile of 3-[(3-Chlorophenoxy)methyl]benzoic acid DSC DSC Physical Stability, Polymorphism Stability->DSC TGA TGA Thermal Decomposition Profile Stability->TGA IMC IMC Long-Term Kinetic Stability Stability->IMC DFT DFT Intrinsic Thermodynamic Stability (ΔHf) Stability->DFT DSC->TGA Complementary Data DSC->DFT Experimental Validation TGA->IMC Different Timescales TGA->DFT Experimental Validation IMC->DFT Experimental Validation

Caption: Integrated strategy combining experimental and computational methods.

Synthesis and Conclusion

The cannot be defined by a single parameter. A robust characterization requires the integration of multiple analytical techniques. DSC and TGA provide critical data on the compound's behavior at elevated temperatures, defining its physical transition points and thermal degradation limits. Isothermal microcalorimetry offers invaluable, accelerated insight into its long-term stability under storage conditions. Finally, DFT calculations provide a theoretical foundation, quantifying the molecule's intrinsic stability and allowing for a deeper understanding of its structure-stability relationship. Together, these methods form a comprehensive and self-validating approach, providing the essential data required for confident decision-making in the drug development process.

References

  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. (n.d.). TA Instruments.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • Using Microcalorimetry to Accelerate Drug Development. (n.d.).
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). AZoM.
  • Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. (2021, March 5). Technology Networks.
  • Isothermal Microcalorimetry, a New Tool to Monitor Drug Action against Trypanosoma brucei and Plasmodium falciparum. (2012, June 5). PMC.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Isothermal calorimetry in the pharmaceutical sciences. (2013, June 13). European Pharmaceutical Review.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ University of Georgia.
  • Thermodynamic Stability: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025, October 17). PMC.
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). PMC.
  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. (2022, December 23). Medires Publishing.
  • Thermodynamics and Stability. (n.d.). University of Calgary.
  • The Use of DFT-Based ab-initio Technique to Determine the Stability Difference in B2 Ti-PGM Compounds. (2023, October 12). IntechOpen.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). MRS Bulletin.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.
  • Comparative thermal stability analysis of different ammonium carboxyl
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: Preparation of 3-[(3-Chlorophenoxy)methyl]benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions of 3-[(3-Chlorophenoxy)methyl]benzoic acid (CAS No. 360778-44-5). Adherence to these protocols is critical for ensuring the integrity, stability, and accurate concentration of the compound, which is fundamental for achieving reproducible and reliable results in downstream biological and chemical assays. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

3-[(3-Chlorophenoxy)methyl]benzoic acid is an aromatic carboxylic acid and ether. Compounds with such structural motifs are of interest in medicinal chemistry and materials science. The accuracy of any experimental study, from high-throughput screening to detailed mechanistic investigations, begins with the precise and correct preparation of test compounds. Due to the physicochemical nature of many aromatic carboxylic acids, including their typically poor aqueous solubility, establishing a robust and reproducible solubilization and storage protocol is a non-trivial prerequisite for successful research.

The carboxylic acid moiety imparts acidic properties, while the chlorophenoxy group contributes to the compound's hydrophobicity. This dual nature necessitates careful solvent selection to achieve a stable, high-concentration primary stock, which can then be accurately diluted to working concentrations in aqueous media suitable for most biological assays. This application note details the validated methodologies for these critical steps.

Physicochemical Properties & Data Presentation

A thorough understanding of the compound's properties is essential for proper handling and solution preparation. The key physicochemical data for 3-[(3-Chlorophenoxy)methyl]benzoic acid are summarized below.

PropertyValueSource
Chemical Name 3-[(3-Chlorophenoxy)methyl]benzoic acid-
CAS Number 360778-44-5BLDpharm[1]
Molecular Formula C₁₄H₁₁ClO₃Calculated
Molecular Weight 278.70 g/mol Calculated
Appearance Typically a solid powderGeneral Knowledge
Solubility Soluble in DMSO and ethanol; poorly soluble in waterInferred from related structures[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

Causality Statement: Dimethyl sulfoxide (DMSO) is selected as the primary solvent due to its high solubilizing power for a wide range of organic compounds, including aromatic carboxylic acids, and its miscibility with aqueous media.[5] Using anhydrous DMSO is critical to prevent the introduction of water, which could lead to compound degradation or precipitation over time. A concentration of 50 mM is chosen as a standard high-concentration stock suitable for a wide range of serial dilutions.

Materials:

  • 3-[(3-Chlorophenoxy)methyl]benzoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vial or cryovial with a screw cap

  • Pipettors and sterile, low-retention pipette tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Before weighing, ensure the analytical balance is calibrated and placed in a draft-free environment. Use a clean weighing boat or paper.

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 278.70 g/mol = 13.94 mg

  • Weighing: Tare the balance with the weighing vessel. Carefully weigh 13.94 mg of 3-[(3-Chlorophenoxy)methyl]benzoic acid.

  • Dissolution: a. Quantitatively transfer the weighed compound into a sterile amber vial. b. Add 1 mL of anhydrous DMSO to the vial. c. Secure the cap tightly and vortex the solution at medium speed for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if necessary.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (50 mM in DMSO), preparation date, and your initials. Store as recommended in Section 4.

Protocol 2: Preparation of Aqueous Working Solutions via Serial Dilution

Causality Statement: Most biological assays are conducted in aqueous buffers or cell culture media. High concentrations of DMSO can be toxic to cells or interfere with enzymatic reactions. Therefore, the primary stock must be diluted to a final working concentration where the DMSO percentage is non-toxic (typically ≤ 0.5%).[6] A serial dilution approach is recommended for accuracy, especially when preparing low micromolar or nanomolar concentrations.

Materials:

  • 50 mM Primary Stock Solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettors and sterile, low-retention pipette tips

Procedure (Example for a 50 µM final concentration):

  • Prepare Intermediate Dilution (1:100): a. Pipette 990 µL of your desired aqueous buffer (e.g., cell culture medium) into a sterile microcentrifuge tube. b. Add 10 µL of the 50 mM primary stock solution to the tube. c. Mix thoroughly by gentle vortexing or by pipetting up and down. This creates a 500 µM intermediate solution with 1% DMSO.

  • Prepare Final Working Solution (1:10): a. Pipette 900 µL of the aqueous buffer into a new sterile tube. b. Add 100 µL of the 500 µM intermediate solution to this tube. c. Mix thoroughly. This results in the final 50 µM working solution with a final DMSO concentration of 0.1%.

  • Vehicle Control: It is imperative to prepare a vehicle control containing the same final concentration of DMSO (0.1% in this example) in the aqueous buffer. This control is essential to differentiate the effects of the compound from the effects of the solvent.

  • Immediate Use: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Do not store dilute aqueous solutions, as the compound may be less stable or prone to precipitation.[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and its solutions.

FormContainerStorage ConditionsRationale
Solid Compound Tightly sealed, light-resistant containerStore at 2-8°C in a dry, dark place.Protects from moisture and light to prevent potential degradation of the carboxylic acid and ether moieties.
Primary Stock (in DMSO) Amber glass or polypropylene cryovialsStore at -20°C for short-term (weeks) or -80°C for long-term (months).Low temperatures minimize solvent evaporation and slow down potential degradation pathways.[7]
Aqueous Working Solutions Sterile tubes/platesPrepare fresh, use immediately. Do not store.Risk of hydrolysis, precipitation, and adsorption to container surfaces is high in aqueous solutions.[4]

Handling Freeze-Thaw Cycles: To avoid repeated freeze-thaw cycles of the primary stock, which can lead to compound precipitation, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes before long-term storage at -80°C.

Mandatory Visualizations

G store_primary store_primary intermediate intermediate store_primary->intermediate Use one aliquot working working intermediate->working use use working->use

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO Insufficient solvent volume; low-quality DMSO; compound has low solubility.Gently warm the solution (to 30-40°C) and/or sonicate. If it still fails to dissolve, a lower stock concentration may be necessary. Ensure DMSO is anhydrous.
Precipitation in primary stock after freeze-thaw Compound has exceeded its solubility limit at lower temperatures.Warm the vial to room temperature and vortex/sonicate to redissolve before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitation upon dilution into aqueous buffer The compound's solubility limit in the aqueous medium has been exceeded.Prepare a more dilute working solution. Ensure the final DMSO concentration is sufficient to maintain solubility, but still biologically compatible. Perform dilutions at room temperature.
Inconsistent experimental results Stock solution degradation; inaccurate pipetting; aged working solution.Use a fresh aliquot of primary stock. Calibrate pipettors regularly. Always prepare working solutions immediately before use.

Safety Precautions

  • Engineering Controls: Handle the solid compound and concentrated DMSO stock solutions inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[9]

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

References

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. EPA. Retrieved from [Link]

  • Recochem Inc. (n.d.). Safety Data Sheet. RecSupply. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. ILPI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-chloro-, methyl ester. NIST WebBook. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Advances. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-D. NJ.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 3-methyl-, methyl ester Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • University of Toronto. (2022, April). Chemical Storage Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • MolPort. (n.d.). 3-[(3-cyanophenoxy)methyl]benzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). m-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-[(3-Chlorophenoxy)methyl]benzoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 3-[(3-Chlorophenoxy)methyl]benzoic acid, a molecule possessing the privileged diaryl ether scaffold. While specific literature on this exact compound is sparse, its structural motifs—a diaryl ether linkage, a carboxylic acid handle, and a chlorinated aromatic ring—suggest its significant potential as a versatile precursor in medicinal chemistry and materials science. This guide outlines a robust, proposed synthetic protocol based on the well-established Williamson ether synthesis. Furthermore, it explores the molecule's synthetic utility, detailing potential transformations of its key functional groups to generate diverse libraries of novel compounds for drug discovery and other advanced applications.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether (DE) motif is a cornerstone in the design of bioactive molecules and functional materials.[1][2] Its prevalence in numerous FDA-approved drugs and agrochemicals is a testament to its desirable physicochemical and pharmacological properties. The ether linkage imparts a unique combination of conformational flexibility and stability, allowing molecules to adopt optimal orientations for binding to biological targets.[1] The incorporation of a benzoic acid moiety provides a crucial handle for further synthetic elaboration, enabling the formation of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[3]

3-[(3-Chlorophenoxy)methyl]benzoic acid combines these features with a chlorinated phenyl ring and a benzylic methylene bridge. The chlorine substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the methylene spacer provides a different spatial arrangement compared to directly linked diaryl ethers. These characteristics make it an attractive, yet underexplored, building block for the synthesis of novel compounds targeting a range of biological endpoints, including cancer, inflammation, and viral infections.[1][2]

Proposed Synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic Acid

The most logical and efficient route to synthesize 3-[(3-Chlorophenoxy)methyl]benzoic acid is through the Williamson ether synthesis. This classic SN2 reaction involves the coupling of a phenoxide with an alkyl halide.[4][5] In this proposed protocol, 3-chlorophenol is deprotonated to form the nucleophilic phenoxide, which then displaces a halide from a methyl-substituted benzoic acid derivative.

Synthetic Workflow Overview

The proposed two-step synthesis begins with the readily available 3-methylbenzoic acid. The first step involves the radical bromination of the benzylic methyl group to install a good leaving group. The resulting 3-(bromomethyl)benzoic acid is then coupled with 3-chlorophenol under basic conditions to form the target diaryl ether.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-(Bromomethyl)benzoic_Acid 3-(Bromomethyl)benzoic Acid 3-Methylbenzoic_Acid->3-(Bromomethyl)benzoic_Acid NBS, AIBN CCl4, Reflux Target_Molecule 3-[(3-Chlorophenoxy)methyl]benzoic Acid 3-(Bromomethyl)benzoic_Acid->Target_Molecule K2CO3, Acetone Reflux 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )SupplierNotes
3-Methylbenzoic AcidC₈H₈O₂136.15Standard SupplierStarting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Standard SupplierBrominating agent
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21Standard SupplierRadical initiator
Carbon Tetrachloride (CCl₄)CCl₄153.82Standard SupplierAnhydrous, for reaction
3-ChlorophenolC₆H₅ClO128.56Standard SupplierCorrosive, handle with care
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Standard SupplierAnhydrous, powdered
AcetoneC₃H₆O58.08Standard SupplierAnhydrous, for reaction
Diethyl EtherC₄H₁₀O74.12Standard SupplierFor extraction
Hydrochloric Acid (HCl)HCl36.46Standard Supplier2M aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard SupplierAnhydrous, for drying

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(bromomethyl)benzoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic Acid

  • To a round-bottom flask, add 3-(bromomethyl)benzoic acid (1.0 eq.), 3-chlorophenol (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.) in anhydrous acetone.[6]

  • Heat the suspension to reflux with vigorous stirring. The reaction progress should be monitored by TLC.[6] Completion is typically observed within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 2M NaOH (to remove unreacted phenol), water, and brine.

  • Acidify the initial basic aqueous layer with 2M HCl to precipitate the product.

  • Extract the aqueous layer with diethyl ether.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, 3-[(3-Chlorophenoxy)methyl]benzoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups (C=O, C-O-C, C-Cl).

  • Melting Point Analysis: To assess purity.

Applications in Organic Synthesis and Drug Development

3-[(3-Chlorophenoxy)methyl]benzoic acid is a trifunctional precursor, offering multiple avenues for synthetic diversification. Its utility stems from the orthogonal reactivity of its carboxylic acid, benzylic methylene, and aromatic rings.

G cluster_Carboxylic_Acid Carboxylic Acid Derivatization cluster_Aromatic_Ring Aromatic Ring Functionalization cluster_Benzylic_Methylene Benzylic Methylene Functionalization Target 3-[(3-Chlorophenoxy)methyl]benzoic Acid Amide Amide Library (Amine, Coupling Agent) Target->Amide Amide Coupling Ester Ester Library (Alcohol, Acid Catalyst) Target->Ester Esterification Oxadiazole 1,3,4-Oxadiazoles (e.g., via acyl hydrazide) Target->Oxadiazole Heterocycle Formation EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Target->EAS Ring Substitution Benzylic Further Functionalization (e.g., Oxidation, Halogenation) Target->Benzylic C-H Activation

Caption: Potential synthetic transformations of the target molecule.

Carboxylic Acid Derivatization

The carboxylic acid group is the most versatile handle for creating libraries of potential drug candidates.

  • Amide Synthesis: Coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HBTU, HATU, EDC) can generate extensive amide libraries.[7] Benzamide derivatives are known to exhibit a wide array of biological activities, including anticancer properties.[3]

  • Esterification: Fischer esterification with various alcohols under acidic catalysis can produce ester derivatives, which can act as prodrugs or modulate the pharmacokinetic properties of the parent molecule.[8]

  • Heterocycle Formation: The carboxylic acid can be a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles, which are important pharmacophores in medicinal chemistry.[3]

Aromatic Ring Functionalization

The two aromatic rings can undergo electrophilic aromatic substitution, although the regioselectivity will be influenced by the existing substituents.

  • Electrophilic Substitution: Reactions such as nitration or halogenation can introduce additional functional groups onto the aromatic rings, providing further points for diversification or for tuning the electronic properties of the molecule.[9] The directing effects of the existing groups will need to be carefully considered to predict the outcome of these reactions.

Benzylic Methylene Functionalization

The benzylic C-H bonds of the methylene bridge are activated and can be targeted for further functionalization.

  • Oxidation: Oxidation of the benzylic position could lead to the corresponding benzophenone derivative. The benzophenone scaffold is present in numerous pharmacologically active compounds with anticancer, anti-inflammatory, and antiviral properties.[10]

  • C-H Activation: Modern C-H activation strategies could potentially be employed to introduce other substituents at the benzylic position, further expanding the molecular diversity that can be generated from this precursor.[11]

Conclusion

3-[(3-Chlorophenoxy)methyl]benzoic acid represents a valuable and versatile precursor for organic synthesis, particularly in the realm of drug discovery. Its synthesis is readily achievable through established methodologies like the Williamson ether synthesis. The presence of three distinct and reactive functional groups allows for a multitude of subsequent transformations, enabling the creation of diverse chemical libraries. Researchers and drug development professionals can leverage this precursor to build complex molecules incorporating the privileged diaryl ether scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Department of Chemistry, University of Puget Sound. The Williamson Ether Synthesis. [Link]

  • PharmaChange. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Al-Bayati, M. A., et al. (2024). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Drug Development Research, 85(3), e22186. [Link]

  • Zhu, F., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Medicinal Chemistry, 63(20), 11448-11490. [Link]

  • Valarmathi, J., et al. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 7(10), x221085. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (1982). Process for preparing phenoxybenzoic acids.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Zhu, F., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed, 32936531. [Link]

  • Carroll, F. I., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 4037-4046. [Link]

  • Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • Kumar, V., & Van der Eycken, E. V. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Asian Journal of Organic Chemistry, 10(11), 3135-3162. [Link]

  • Google Patents. (2008).

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 3-[(3-Chlorophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond and 3-[(3-Chlorophenoxy)methyl]benzoic Acid as a Versatile Building Block

The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and hydrogen bonding capabilities are fundamental to the structure of peptides, proteins, and a vast array of synthetic pharmaceuticals. The ability to efficiently and selectively form amide bonds is, therefore, a critical skill in the synthesis of novel molecular entities. Amide coupling has been cited as the most frequently used reaction in medicinal chemistry, underscoring its importance in the field.[1][2]

3-[(3-Chlorophenoxy)methyl]benzoic acid is a versatile building block for the synthesis of complex organic molecules. Its structure incorporates a carboxylic acid moiety, essential for amide bond formation, along with a chlorophenoxy group that can be leveraged for further structural modifications or to modulate the physicochemical properties of the final compound. This application note provides a detailed guide to employing 3-[(3-Chlorophenoxy)methyl]benzoic acid in amide coupling reactions, offering both theoretical insights and practical, step-by-step protocols.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the basicity of the amine leading to the formation of a stable carboxylate salt. To overcome this, the carboxylic acid must first be "activated." This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3][4]

The most common strategy for this activation is the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to furnish the desired amide.

Mechanism of Activation: A Tale of Two Reagent Classes

Two of the most prevalent classes of coupling reagents are carbodiimides and uronium/aminium salts.

1. Carbodiimide-Mediated Coupling (e.g., DCC, EDC):

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their effectiveness and relatively low cost.[3] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a urea byproduct.[5][6]

A common challenge with carbodiimide-mediated coupling is the potential for side reactions, such as the formation of a stable N-acylurea byproduct, which can be difficult to remove, and racemization of chiral carboxylic acids.[3][5][6] To mitigate these issues and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed. These additives react with the O-acylisourea to form an active ester that is more stable and less prone to side reactions, yet still highly reactive towards the amine.[6]

dot

Carbodiimide_Mechanism Carboxylic_Acid R-COOH (3-[(3-Chlorophenoxy)methyl]benzoic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Carbodiimide->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine R''-NH₂ Amine->Amide

Caption: Carbodiimide-mediated amide coupling workflow.

2. Uronium/Aminium Salt-Mediated Coupling (e.g., HATU):

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction rates and effectiveness with sterically hindered substrates.[7][8][9] The mechanism involves the reaction of the carboxylate (formed by deprotonation of the carboxylic acid by a base) with HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly reacts with the amine to form the amide bond.[7][8][10] The presence of the 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling through a neighboring group effect that stabilizes the transition state.[8]

dot

HATU_Mechanism Carboxylic_Acid R-COOH (3-[(3-Chlorophenoxy)methyl]benzoic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine R''-NH₂ Amine->Amide

Caption: HATU-mediated amide coupling workflow.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and cost considerations.

Coupling ReagentClassTypical Yield RangeKey Observations & ConsiderationsPotential Side Reactions
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency.[2] The urea byproduct is water-soluble, facilitating purification.Formation of N-acylurea byproduct, which can be difficult to remove. Potential for racemization without an additive.[5][11]
HATU Uronium/Aminium SaltHighHighly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.[7][8][9]Guanidinylation of the primary amine if used in excess. Byproducts can sometimes complicate purification.[12]
DIC/Oxyma CarbodiimideModerate to HighDIC is a liquid, which can be advantageous for handling. Oxyma is a safer and often more effective alternative to HOBt.[6] The diisopropylurea byproduct is soluble in many organic solvents.Formation of N-acylurea byproduct.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, including sterically demanding substrates. The byproducts are water-soluble, simplifying work-up.Requires a base, and the reaction can be exothermic.

Experimental Protocols

The following are representative protocols for the amide coupling of 3-[(3-Chlorophenoxy)methyl]benzoic acid with a generic primary amine (R-NH₂). These protocols are based on standard procedures and may require optimization for specific substrates.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • 3-[(3-Chlorophenoxy)methyl]benzoic acid (1.0 eq.)

  • Primary amine (R-NH₂) (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-[(3-Chlorophenoxy)methyl]benzoic acid (1.0 eq.) and anhydrous DMF or DCM.

  • Addition of Reagents: Add the primary amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA or TEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Initiation of Coupling: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • 3-[(3-Chlorophenoxy)methyl]benzoic acid (1.0 eq.)

  • Primary amine (R-NH₂) (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 3-[(3-Chlorophenoxy)methyl]benzoic acid (1.0 eq.), the primary amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C (ice bath) and add DIPEA (3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure amide product.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered substrates, switching to a more powerful coupling reagent like HATU may be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[1]

  • Difficult Purification: The urea byproduct from carbodiimide reactions can sometimes co-elute with the product. If EDC is used, aqueous work-up should remove the water-soluble urea byproduct. For DCC, the dicyclohexylurea is largely insoluble in many organic solvents and can be removed by filtration, though some may remain in solution.[9]

  • Epimerization: For chiral carboxylic acids, the use of additives like HOBt or Oxyma with carbodiimides is crucial to suppress racemization. Uronium/aminium salt reagents like HATU are generally associated with low levels of epimerization.[9]

  • Solvent Choice: DMF is a common solvent for amide coupling due to its high polarity and ability to dissolve a wide range of substrates.[8] However, for less polar substrates, DCM or THF can also be effective.

Conclusion

The successful synthesis of amides from 3-[(3-Chlorophenoxy)methyl]benzoic acid is readily achievable with the appropriate selection of coupling reagents and reaction conditions. By understanding the underlying mechanisms of carboxylic acid activation and following robust experimental protocols, researchers can efficiently generate a diverse array of amide derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation, which can be further optimized to meet the specific demands of the target molecule.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). Vertex AI Search.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved March 26, 2026, from [Link]

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved March 26, 2026, from [Link]

  • HATU - Wikipedia. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved March 26, 2026, from [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. (2017). Tetrahedron Letters. Retrieved March 26, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec Peptides. Retrieved March 26, 2026, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved March 26, 2026, from [Link]

  • Carbodiimide - Wikipedia. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

Sources

Characterizing the Bioactivity of 3-[(3-Chlorophenoxy)methyl]benzoic Acid: A Guide to In Vitro Cellular and Mechanistic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted benzoic acid derivatives represent a versatile class of small molecules with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of a novel compound, 3-[(3-Chlorophenoxy)methyl]benzoic acid. Due to the limited existing data on this specific molecule, we present a logical, multi-tiered experimental workflow designed to systematically characterize its potential bioactivity. This guide moves from broad assessments of cytotoxicity to more focused mechanistic studies, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

The structural motifs within 3-[(3-Chlorophenoxy)methyl]benzoic acid, namely the chlorophenoxy and benzoic acid groups, are found in various compounds with known biological relevance. For instance, phenoxyacetic acid derivatives are utilized as herbicides, and other benzoic acid compounds have been explored for their therapeutic potential, including the induction of apoptosis in cancer cells and the modulation of key signaling pathways.[1][2] This guide, therefore, proposes a panel of assays to explore similar potential activities for 3-[(3-Chlorophenoxy)methyl]benzoic acid, establishing a foundational understanding of its effects on cultured mammalian cells.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range. This foundational data informs the design of all subsequent mechanistic assays. We will utilize the MTT assay, a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3][4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare Compound Stock Solution (e.g., 100 mM in DMSO) C Harvest and Seed Cells in 96-well plates A->C B Culture Selected Cell Line(s) (e.g., MCF-7, A549) to ~80% confluency B->C D Prepare Serial Dilutions of Compound C->D E Treat Cells with Compound (24, 48, 72 hours) D->E F Add MTT Reagent to each well E->F G Incubate (e.g., 4 hours, 37°C) to allow formazan formation F->G H Add Solubilization Solution (e.g., DMSO or SDS in HCl) G->H I Measure Absorbance (e.g., 570 nm) H->I J Calculate % Cell Viability vs. Vehicle Control I->J K Plot Dose-Response Curve and determine IC50 J->K

Caption: Workflow for determining the IC50 of 3-[(3-Chlorophenoxy)methyl]benzoic acid using the MTT assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • 3-[(3-Chlorophenoxy)methyl]benzoic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of 3-[(3-Chlorophenoxy)methyl]benzoic acid in DMSO. Further dilute this stock in complete culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][3]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical IC50 Values
Cell LineIncubation Time (h)IC50 (µM)
MCF-72478.5
4845.2
7221.8
A5492495.3
4862.1
7235.6

Part 2: Mechanistic Insight - Apoptosis Induction

Once it is established that the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. We will explore two complementary assays: a luminescent assay for caspase-3/7 activity, key executioner caspases in the apoptotic cascade, and flow cytometry analysis using Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol 2.1: Caspase-3/7 Activity Assay (Luminescent)

Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[5] When added to cells, the reagent lyses the cells and the substrate is cleaved by active caspase-3 and -7, releasing aminoluciferin. This product is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[6]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 3-[(3-Chlorophenoxy)methyl]benzoic acid at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time point (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[7]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]

  • Incubation: Mix the contents by placing the plate on a shaker at a low speed for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 2.2: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]

Procedure:

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the compound as described in Protocol 2.1.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, wash with cold PBS, and then resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, single-stained (Annexin V only and PI only), and positive control cells to set up compensation and quadrants correctly.

Part 3: Functional Characterization - Cell Migration and Invasion

Given that many bioactive compounds, particularly those with anti-cancer potential, can affect cell motility, it is crucial to assess the impact of 3-[(3-Chlorophenoxy)methyl]benzoic acid on cell migration and invasion. These processes are fundamental to cancer metastasis.

Protocol 3.1: Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration. A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells at the edge of the wound migrate to close the gap is monitored over time.[11]

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.[12]

  • Wound Creation: Once confluent, gently create a scratch across the center of the monolayer with a sterile 200 µL pipette tip.[12]

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Then, add fresh medium containing sub-lethal concentrations of the compound (e.g., 0.1x and 0.25x IC50) to avoid confounding effects from cytotoxicity.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 6-12 hours) until the wound in the control well is nearly closed.[11]

  • Data Analysis: Measure the area or width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to time 0.

Protocol 3.2: Transwell Invasion Assay

Principle: This assay assesses the ability of cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with an ECM gel (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., medium with 10% FBS). Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom of the membrane.[13][14]

Procedure:

  • Chamber Preparation: Rehydrate the ECM-coated Transwell inserts (8 µm pore size). Add chemoattractant medium to the lower wells of a 24-well plate.[13]

  • Cell Seeding: Resuspend cells in serum-free medium containing sub-lethal concentrations of the compound. Seed the cells into the upper chamber of the inserts.

  • Incubation: Incubate for 24-48 hours to allow for invasion.

  • Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.[15]

  • Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with a solution such as 0.1% crystal violet.[16]

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each membrane.

Part 4: Probing the Mechanism - Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed cellular effects, it is essential to investigate key intracellular signaling pathways. Based on the activities of related compounds, the TGF-β, MAPK/ERK, and PI3K/Akt pathways are plausible targets.[2][17][18] Western blotting is the gold-standard technique for this analysis.[19]

Hypothesized Signaling Pathways

G Compound 3-[(3-Chlorophenoxy)methyl] benzoic acid TGFbR TGF-β Receptor Compound->TGFbR Inhibits? Ras Ras Compound->Ras Inhibits? PI3K PI3K Compound->PI3K Inhibits? Smad23 p-Smad2/3 TGFbR->Smad23 EMT EMT (Migration/Invasion) Smad23->EMT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt p-Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: Potential signaling pathways modulated by 3-[(3-Chlorophenoxy)methyl]benzoic acid.

Protocol 4: Western Blotting

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK).[19][20]

Procedure:

  • Cell Lysis: Treat cells in 6-well plates with the compound at the desired concentrations and time points. Wash cells with cold PBS and then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-Smad2, Smad2, and a loading control like β-actin or GAPDH) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and then to the loading control.

Conclusion

This application note provides a structured, hypothesis-driven approach for the initial characterization of 3-[(3-Chlorophenoxy)methyl]benzoic acid. By systematically progressing from broad phenotypic assays like cell viability to more specific functional and mechanistic studies, researchers can efficiently build a comprehensive profile of the compound's biological activity. The detailed protocols provided herein serve as a robust starting point, which should be optimized for specific cell lines and experimental conditions. The insights gained from this workflow will be invaluable for guiding future research, including target identification and preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Zahra, M. H., et al. (2025). TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. PMC. Retrieved from [Link]

  • Jena, M. K., et al. (2022). Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within. Frontiers in Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ghaffari, S., & Ghiasvand, A. (2025). Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies. Dovepress. Retrieved from [Link]

  • Neuzillet, C., et al. (2012). Molecular Pathways: Targeting the TGF-β Pathway for Cancer Therapy. AACR Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • AskSophie. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Derynck, R., et al. (2000). Role of Transforming Growth Factor-β Signaling in Cancer. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]

  • Cusabio. (n.d.). MAPK Erk pathway. Retrieved from [Link]

  • Wang, X., et al. (2014). Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats. PMC. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Thangaswamy, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. Retrieved from [Link]

  • Sun, Y., et al. (2015). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Taylor & Francis Online. Retrieved from [Link]

  • Chang, M. C., et al. (2003). Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. PubMed. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Wound Healing Assay. Retrieved from [Link]

  • Bio-protocol. (2023). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]

  • Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]

  • Bio-protocol. (2022). Scratch Wound Healing Assay. Retrieved from [Link] scratch

  • Justus, C. R., et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. PMC. Retrieved from [Link]

  • Wartenberg, M., et al. (2016). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. PLOS ONE. Retrieved from [Link]

  • Jeong, S. J., et al. (2008). PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells. PMC. Retrieved from [Link]

  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • JoVE. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Brigham Young University. (n.d.). General (Stock) Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

Sources

Application Note: Catalytic Strategies for the Synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic acid (CAS: 360778-44-5) relies on the efficient construction of an aryl benzyl ether linkage. As a critical intermediate in drug development and agricultural chemistry[1], its preparation demands high-yielding, scalable, and chemoselective methodologies. This application note details the mechanistic causality, catalyst selection, and self-validating protocols required to synthesize this compound via a modified Williamson Ether Synthesis, contrasting Phase Transfer Catalysis (PTC) with anhydrous Cesium-mediated approaches.

Mechanistic Rationale & Catalyst Causality

The Challenge of Competing Nucleophiles

A common pitfall in synthesizing phenoxybenzoic acids is the direct use of 3-(bromomethyl)benzoic acid. Under basic conditions, both the phenol and the carboxylic acid are deprotonated. The resulting carboxylate can act as a competing nucleophile, attacking the benzylic bromide to form unwanted ester oligomers. Causality-Driven Solution: To ensure a chemoselective and self-validating protocol, the carboxylic acid must be masked as a methyl ester (e.g., methyl 3-(bromomethyl)benzoate). Following the selective etherification of the phenol, a simple aqueous saponification yields the target benzoic acid[2].

Phase Transfer Catalysis (PTC): Overcoming Phase Boundaries

Traditional Williamson ether syntheses using Potassium Carbonate ( K2​CO3​ ) in biphasic systems (e.g., Toluene/Water) or solid-liquid systems suffer from sluggish kinetics because the inorganic base and the organic electrophile exist in separate phases. Causality: The introduction of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) bridges this gap. TBAB exchanges its bromide anion for the aqueous phenoxide, forming a highly lipophilic [ArO−NBu4+​] ion pair. This complex readily migrates into the organic phase. Because the bulky tetrabutylammonium cation poorly shields the phenoxide's negative charge, the oxygen becomes a highly reactive "naked" nucleophile, accelerating the SN​2 displacement of the benzylic bromide[3][4].

Base Catalysis: The "Cesium Effect"

For moisture-sensitive applications where biphasic systems are undesirable, Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF is the premier choice. Causality: The large ionic radius of the Cs+ cation results in low charge density, preventing tight ion-pairing with the phenoxide. DMF solvates the Cs+ cation effectively but leaves the phenoxide unsolvated, maximizing its nucleophilicity without the need for a PTC[2].

Quantitative Catalyst Evaluation

The following table summarizes the performance of various catalytic systems for the coupling of 3-chlorophenol and methyl 3-(bromomethyl)benzoate based on established etherification benchmarks[2][4].

Catalyst SystemSolvent SystemTemp (°C)Time (h)Expected Yield (%)Mechanistic Notes
K2​CO3​ (No PTC) Acetone (Solid-Liquid)60 (Reflux)12 - 1645 - 55Sluggish kinetics; tight ion-pairing limits nucleophilicity.
K2​CO3​
  • TBAB (10 mol%)
Toluene / H2​O 854 - 688 - 92Excellent biphasic transfer; highly scalable and cost-effective.
Cs2​CO3​ Anhydrous DMF802 - 490 - 95"Cesium effect" creates highly reactive naked anions; fast reaction.
NaH Anhydrous THF0 to 25275 - 80Highly moisture sensitive; requires strict inert atmosphere.

Reaction Workflows & Visualizations

Workflow A 3-Chlorophenol + K2CO3 B Phenoxide Formation A->B Deprotonation C PTC (TBAB) Addition B->C Phase Transfer D Alkylation (SN2) C->D Methyl 3-(bromomethyl)benzoate E Ester Saponification D->E NaOH / H2O F 3-[(3-Chlorophenoxy)methyl] benzoic acid E->F HCl Acidification

Workflow for the PTC-catalyzed synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic acid.

PTCCycle cluster_aq Aqueous / Solid Phase (K2CO3) cluster_org Organic Phase (Toluene) K_Phenoxide ArO⁻ K⁺ (Potassium Phenoxide) TBA_Phenoxide ArO⁻ NBu4⁺ (Active Nucleophile) K_Phenoxide->TBA_Phenoxide Phase Transfer KBr K⁺ Br⁻ (Aqueous Waste) Product Ar-O-CH2-Ar' (Ether Product) TBA_Phenoxide->Product SN2 Attack BenzylBromide Ar'-CH2-Br (Electrophile) BenzylBromide->Product TBA_Bromide Br⁻ NBu4⁺ (TBAB Catalyst) Product->TBA_Bromide Catalyst Release TBA_Bromide->KBr Halide Exchange

Mechanistic cycle of Tetrabutylammonium Bromide (TBAB) in biphasic etherification.

Step-by-Step Experimental Protocols

Protocol A: PTC-Assisted Biphasic Synthesis (Scalable & Cost-Effective)

This protocol utilizes a biphasic system, leveraging TBAB to shuttle the nucleophile into the organic layer, ensuring high purity and easy scalability[3].

Step 1: Williamson Etherification

  • Preparation: In a 500 mL round-bottom flask, dissolve 3-chlorophenol (10.0 g, 77.8 mmol) and methyl 3-(bromomethyl)benzoate (19.6 g, 85.6 mmol, 1.1 eq) in 150 mL of Toluene.

  • Catalyst Addition: Add an aqueous solution of K2​CO3​ (21.5 g, 155.6 mmol, 2.0 eq) dissolved in 50 mL of deionized water. Add TBAB (2.5 g, 7.8 mmol, 10 mol%) to the biphasic mixture.

  • Reaction: Equip the flask with a reflux condenser and stir vigorously (≥800 rpm) at 85 °C for 5 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly UV-active 3-chlorophenol spot ( Rf​≈0.3 ) will disappear, replaced by a new, higher- Rf​ spot ( Rf​≈0.6 ) corresponding to the ether intermediate.

  • Phase Separation: Cool to room temperature. Separate the organic layer and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL). Concentrate the organic layer in vacuo.

Step 2: Saponification & Isolation

  • Hydrolysis: Dissolve the crude ester in 100 mL of THF/MeOH (1:1 v/v). Add 50 mL of 2M aqueous NaOH. Stir at room temperature for 2-3 hours.

  • Self-Validation (TLC): TLC will show the complete consumption of the ester spot and the formation of a baseline spot (the sodium carboxylate).

  • Acidification: Remove the organic solvents under reduced pressure. Cool the remaining aqueous phase to 0 °C in an ice bath.

  • Precipitation: Dropwise add 2M HCl with stirring until the pH reaches ~2. Causality: The protonated 3-[(3-Chlorophenoxy)methyl]benzoic acid is highly insoluble in acidic water. The sudden formation of a dense white precipitate serves as visual confirmation of the product.

  • Filtration: Filter the solid via a Büchner funnel, wash with cold water, and dry under high vacuum to yield the pure product.

Protocol B: Anhydrous Cesium-Mediated Synthesis (Rapid & High Yield)

This protocol bypasses the need for a PTC by utilizing the "Cesium Effect" in a polar aprotic solvent[2].

  • Preparation: Thoroughly dry a 250 mL round-bottom flask. Add 3-chlorophenol (10.0 g, 77.8 mmol) and methyl 3-(bromomethyl)benzoate (18.7 g, 81.7 mmol, 1.05 eq) in 100 mL of anhydrous DMF.

  • Base Addition: Add finely powdered Cs2​CO3​ (38.0 g, 116.7 mmol, 1.5 eq).

  • Reaction: Stir the suspension at 80 °C for 2.5 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture and quench by pouring into 400 mL of ice water. Extract with Ethyl Acetate (3 x 100 mL). Causality: DMF is highly miscible with water. Washing the combined organic layers extensively with water (5 x 100 mL) and brine is critical to partition the DMF out of the organic phase.

  • Saponification: Proceed with the saponification and acidification steps exactly as described in Protocol A, Step 2.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: mtak.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(3-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-[(3-Chlorophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic acid, often achieved via a Williamson ether synthesis, can result in a variety of impurities that necessitate robust purification strategies.[1][2] This resource provides field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-[(3-Chlorophenoxy)methyl]benzoic acid. Each problem is followed by probable causes and detailed, step-by-step solutions.

Problem 1: Low Yield of Purified Product After Recrystallization

You've performed a recrystallization, but the amount of recovered crystalline product is significantly lower than expected.

Probable Causes:

  • Incomplete Precipitation: The compound may have significant solubility in the mother liquor, even at low temperatures.[3]

  • Excessive Solvent Usage: Using too much solvent during the dissolution step will keep more of your product in solution upon cooling.[4]

  • Premature Crystallization: The product may have crystallized out during a hot filtration step, leading to loss of material.

  • Loss During Washing: Washing the crystals with a solvent in which the product has some solubility can lead to product loss.

Recommended Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.[4]

  • Thorough Cooling: Ensure the crystallization mixture is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) for a sufficient amount of time to allow for maximum precipitation.[3]

  • Minimize Washing Losses: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce the amount of product that dissolves.[3]

  • Second Crop Recovery: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Prevent Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[5]

Problem 2: Oiling Out Instead of Crystallization

Upon cooling the recrystallization solution, the product separates as an oily layer instead of forming solid crystals.

Probable Causes:

  • High Impurity Level: The presence of significant impurities can depress the melting point of the product, causing it to separate as a liquid.

  • Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the product may precipitate out at a temperature above its melting point in the solvent mixture.[3]

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for crystallization of this specific compound.

Recommended Solutions:

  • Re-dissolve and Dilute: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly.[3]

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help promote the formation of crystals instead of oil.[6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure 3-[(3-Chlorophenoxy)methyl]benzoic acid to provide a nucleation site for crystal growth.[6]

  • Solvent System Modification: If oiling out persists, consider a different solvent or a mixed solvent system. A good solvent system is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]

Problem 3: Poor Separation During Column Chromatography

The desired compound and impurities are co-eluting, resulting in impure fractions.

Probable Causes:

  • Inappropriate Mobile Phase: The polarity of the eluent may be too high, causing all components to move too quickly through the column, or too low, resulting in very slow elution and band broadening.

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity.

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.

Recommended Solutions:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[7] The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Use Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, then the desired product, and finally more polar impurities.

  • Proper Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. This "dry loading" technique often results in better separation.[8]

  • Careful Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to ensure a level and even flow.[9]

Problem 4: Persistent Impurities Detected by HPLC or NMR After Purification

Despite purification efforts, analytical techniques still show the presence of contaminants.

Probable Causes:

  • Co-crystallization of Impurities: An impurity with similar solubility properties may have co-crystallized with the product.

  • Structurally Similar Byproducts: Side reactions during the synthesis can produce byproducts with polarities very close to the desired product, making them difficult to separate by chromatography.[10]

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials such as 3-chlorophenol or 3-(chloromethyl)benzoic acid in the crude mixture.

Recommended Solutions:

  • Multi-Step Purification: A combination of purification techniques is often more effective than a single method. For example, an initial acid-base extraction can remove neutral or basic impurities, followed by recrystallization or column chromatography for further purification.[8]

  • Acid-Base Extraction: As 3-[(3-Chlorophenoxy)methyl]benzoic acid is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified (e.g., with HCl) to precipitate the pure acid, which is then collected by filtration.[8][11]

  • Preparative HPLC: For very challenging separations of structurally similar impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve high purity, although this is often at the expense of yield and is more resource-intensive.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic acid?

The synthesis typically involves a Williamson ether synthesis, which is an SN2 reaction between an alkoxide and an alkyl halide.[2][12] Common impurities can include:

  • Unreacted Starting Materials: 3-chlorophenol and 3-(chloromethyl)benzoic acid (or its ester precursor).

  • Side-Products from Elimination: If a secondary or tertiary alkyl halide is used, or if the reaction conditions are not optimal, an E2 elimination reaction can occur, leading to alkene byproducts.[13]

  • Products of Self-Condensation: Starting materials may react with themselves under the reaction conditions.

  • Residual Base and Solvents: The base used to deprotonate the phenol (e.g., sodium hydride, potassium carbonate) and the reaction solvent (e.g., DMF, acetonitrile) may be present in the crude product.[2][14]

Q2: What is the best single solvent for recrystallizing 3-[(3-Chlorophenoxy)methyl]benzoic acid?

The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. For benzoic acid and its derivatives, common recrystallization solvents include water, ethanol, or mixtures such as ethanol/water.[5][6] The solubility of benzoic acid itself is significantly higher in hot water compared to cold water.[6] For 3-[(3-Chlorophenoxy)methyl]benzoic acid, a mixed solvent system like ethanol/water or isopropanol/water is often a good starting point. You may need to experimentally determine the optimal solvent or solvent ratio for your specific crude product.

Q3: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of 3-[(3-Chlorophenoxy)methyl]benzoic acid:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[15]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[16][17] A reversed-phase C18 column with a UV detector is commonly used for aromatic carboxylic acids.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.[3][18]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product and can help in identifying impurities.[3][18]

Q4: What is the purpose of using activated charcoal during recrystallization?

Activated charcoal is sometimes added to the hot solution during recrystallization to adsorb colored impurities and other high molecular weight byproducts.[3][19] It is then removed by hot filtration before the solution is cooled to induce crystallization.

Q5: Can I use an automated flash chromatography system for purification?

Yes, automated flash chromatography systems are an excellent tool for purifying organic compounds. They offer the advantage of using pre-packed columns and gradient elution, which can lead to more reproducible and efficient separations compared to manual column chromatography.[9]

III. Experimental Protocols & Data

Table 1: Recommended Solvents for Purification Techniques
Purification TechniqueRecommended Solvent/SystemRationale
Recrystallization Ethanol/Water, Isopropanol/Water, TolueneThe compound has good solubility in these solvents at high temperatures and poor solubility at low temperatures.[20]
Column Chromatography Hexanes/Ethyl Acetate Gradient, Dichloromethane/Methanol GradientThese solvent systems provide a good polarity range to effectively separate the desired product from common non-polar and polar impurities.
Acid-Base Extraction Diethyl Ether or Ethyl Acetate (Organic Phase), Saturated Sodium Bicarbonate Solution (Aqueous Phase)The acidic product is deprotonated by the weak base and moves to the aqueous phase, leaving neutral impurities in the organic phase.
Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 3-[(3-Chlorophenoxy)methyl]benzoic acid. Add a minimal amount of a suitable solvent (e.g., a 4:1 mixture of ethanol to water). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[19]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Gently add the mobile phase to the column and begin elution. Start with the low-polarity solvent system and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 3-[(3-Chlorophenoxy)methyl]benzoic acid.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer. Drain the lower organic layer.

  • Back-Extraction: Extract the organic layer again with fresh NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 3M HCl with stirring until the pH is approximately 2. The purified product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.[8]

IV. Visualized Workflows

Diagram 1: General Purification Workflow

cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis A Crude Reaction Mixture B TLC/HPLC Analysis A->B Sample C High Impurity Load? B->C D Acid-Base Extraction C->D Yes E Column Chromatography C->E No D->E Further Purification F Recrystallization E->F Final Polishing G Pure Product F->G H Purity Assessment (HPLC, NMR, MP) G->H

Caption: A decision-making workflow for purifying 3-[(3-Chlorophenoxy)methyl]benzoic acid.

Diagram 2: Recrystallization Troubleshooting Logic

Start Crude Product in Hot Solvent OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield of Crystals? OilingOut->LowYield No AddSolvent Re-heat & Add More Solvent OilingOut->AddSolvent Yes PureCrystals Pure Crystals Obtained LowYield->PureCrystals No ConcentrateMotherLiquor Concentrate Mother Liquor LowYield->ConcentrateMotherLiquor Yes SlowCool Cool Slowly AddSolvent->SlowCool Seed Seed or Scratch SlowCool->Seed Seed->OilingOut CheckCooling Ensure Thorough Cooling ConcentrateMotherLiquor->CheckCooling CheckCooling->LowYield

Caption: Troubleshooting logic for common issues during recrystallization.

V. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-(3,5-dichlorophenyl)benzoic Acid. Retrieved from

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method. Retrieved from

  • Magritek. (n.d.). Column Chromatography. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic Acid. PubChem. Retrieved from

  • National Institutes of Health. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. Retrieved from

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Methylbenzoic acid for synthesis. Retrieved from

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from

  • Various Authors. (n.d.). Recrystallization of Benzoic Acid. Retrieved from

  • Various Authors. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

Sources

Technical Support Center: Purification of 3-[(3-Chlorophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 3-[(3-Chlorophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges in removing impurities during and after synthesis. We will explore the causality behind experimental choices and provide validated protocols to ensure the highest purity of your final compound.

Part 1: Overview of Synthesis and Common Impurity Profile

The synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic acid is commonly achieved via a two-step process:

  • Williamson Ether Synthesis: A nucleophilic substitution (SN2) reaction between the sodium salt of 3-chlorophenol and methyl 3-(bromomethyl)benzoate.[1][2][3] This reaction forms the ether linkage and results in the intermediate, methyl 3-[(3-chlorophenoxy)methyl]benzoate.

  • Ester Hydrolysis: Saponification of the methyl ester intermediate using a base like sodium hydroxide, followed by acidic workup, to yield the final carboxylic acid product.[4]

Each of these steps can introduce specific impurities. Understanding their origin is the first step toward effective removal.

Table 1: Common Impurities in 3-[(3-Chlorophenoxy)methyl]benzoic Acid Synthesis

Impurity NameStructureSourceRecommended Removal Method
3-ChlorophenolUnreacted starting material from Step 1.Acid-Base Extraction, Column Chromatography
Methyl 3-(bromomethyl)benzoateUnreacted starting material from Step 1.[5][6]Hydrolysis followed by Acid-Base Extraction, Column Chromatography
3-(Hydroxymethyl)benzoic acidHydrolysis of unreacted methyl 3-(bromomethyl)benzoate.Recrystallization, Column Chromatography
Methyl 3-[(3-chlorophenoxy)methyl]benzoateIncomplete hydrolysis in Step 2.Ensure complete hydrolysis; Acid-Base Extraction
Bis-ether ByproductReaction of the product with another molecule of methyl 3-(bromomethyl)benzoate.Column Chromatography, Recrystallization
Positional Isomers (e.g., 2- or 4-substituted)Impurities in starting materials.[7]HPLC, Fractional Recrystallization
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My final product has a low, broad melting point and my NMR spectrum shows multiple unexpected peaks. Where do I start?

Answer: A low and broad melting point is a classic indicator of significant impurities. The first step is to identify the nature of these impurities. The most common culprits are unreacted starting materials and the unhydrolyzed methyl ester intermediate.

  • Causality: Unreacted 3-chlorophenol (acidic, pKa ~9), unreacted methyl 3-(bromomethyl)benzoate (neutral), and the intermediate methyl ester (neutral) have very different chemical properties from your desired carboxylic acid product (acidic, pKa ~4). This difference is the key to their separation.

  • Troubleshooting Workflow:

    • Analytical Assessment: Use High-Performance Liquid Chromatography (HPLC) to get a quantitative picture of the impurity profile.[8] A simple Thin Layer Chromatography (TLC) can also provide a quick qualitative assessment.

    • Logical Purification: Employ an acid-base extraction. This technique leverages the different pKa values to selectively move compounds between aqueous and organic layers.

    • Final Polish: After the extraction, perform a recrystallization to remove any remaining minor impurities and obtain a highly crystalline final product.[9][10][11]

Below is a logical workflow for diagnosing and resolving general purity issues.

G start Impure Product (Low MP, Complex NMR) hplc Run HPLC/TLC Analysis start->hplc decision Identify Impurities hplc->decision sm Starting Materials (Phenol, Bromoester) decision->sm Present ester Un-hydrolyzed Ester decision->ester Present other Unknown/Side Products decision->other Present extraction Perform Acid-Base Extraction (Protocol 1) sm->extraction hydrolysis Re-run Hydrolysis (ensure excess base/time) ester->hydrolysis column Column Chromatography (Protocol 3) other->column recrystallize Recrystallize (Protocol 2) extraction->recrystallize hydrolysis->extraction column->recrystallize end Pure Product (Verify by HPLC/MP) recrystallize->end

Caption: Troubleshooting workflow for general purity issues.

Question 2: My HPLC analysis shows a significant peak corresponding to unreacted 3-chlorophenol. How can I effectively remove it?

Answer: 3-chlorophenol is a common impurity that can be challenging to remove by recrystallization alone due to potential co-crystallization. An acid-base extraction is the most effective method.

  • Causality: Your product is a carboxylic acid (pKa ~4), while the impurity is a phenol (pKa ~9). A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. However, it is not strong enough to deprotonate the more weakly acidic phenol. This difference in acidity is the key to a clean separation.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The deprotonated product will move to the aqueous layer, while the neutral ester intermediate and the weakly acidic 3-chlorophenol will remain in the organic layer.

    • Separate the layers. The organic layer contains the 3-chlorophenol impurity and can be discarded.

    • Re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is ~2. Your pure product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.[12]

Question 3: I've successfully removed the starting materials, but I still see the methyl ester of my product in the final sample. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a common issue, often due to insufficient base, reaction time, or temperature.

  • Causality: The hydrolysis of an ester (saponification) is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide nucleophile.[4] If the reaction is incomplete, you are left with a neutral impurity that is difficult to separate from the acidic product by simple extraction.

  • Recommendations:

    • Increase Base: Use a larger excess of sodium or potassium hydroxide (e.g., 2-3 equivalents relative to the ester).

    • Increase Temperature/Time: Reflux the reaction mixture for a longer period (e.g., 2-4 hours) and monitor the disappearance of the starting ester by TLC.

    • Co-solvent: If your ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve miscibility and accelerate the reaction.[13]

  • Troubleshooting an Existing Batch: If you have an existing batch contaminated with the ester, you can simply re-subject the entire mixture to the hydrolysis conditions (dissolve in a solvent like THF, add aqueous NaOH, and reflux) before proceeding with the acidic workup.

Part 3: Validated Purification and Analytical Protocols

Protocol 1: Enhanced Acid-Base Extraction

This protocol is designed to systematically separate your carboxylic acid product from both phenolic and neutral impurities.

  • Dissolution: Dissolve the crude solid (~10 g) in ethyl acetate (150 mL).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL).

    • Expert Insight: This step selectively extracts your desired carboxylic acid into the aqueous layer.

  • Combine & Wash: Combine the aqueous layers and wash them once with fresh ethyl acetate (50 mL) to remove any trapped neutral or phenolic impurities. The organic layers can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH of the solution is 1-2 (check with pH paper). A white precipitate of your pure product will form.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 30 mL), and dry the product under vacuum.[10]

Protocol 2: Optimized Recrystallization

Recrystallization is a powerful technique for removing small amounts of co-precipitating impurities.[9][11]

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. The product should be highly soluble in hot ethanol and poorly soluble in cold water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at boiling point.[14]

  • Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it.

  • Crystallization: Slowly add hot water dropwise to the boiling ethanol solution until you see persistent cloudiness. Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.[15]

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (e.g., 30:70 v/v) mixture. Dry the crystals thoroughly.

Protocol 3: Baseline HPLC Method for Purity Assessment

This method provides a starting point for analyzing the purity of your final product and in-process samples. Separation of substituted benzoic acids is well-established in reversed-phase HPLC.[16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of acetonitrile/water (50:50).

Part 4: Visual Workflow for Synthesis and Purification

The following diagram illustrates the complete workflow from starting materials to the purified final product, highlighting the stages where key purification steps are implemented.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Purification sm1 3-Chlorophenol + Methyl 3-(bromomethyl)benzoate reaction1 React with Base (e.g., K2CO3) in Solvent (e.g., Acetone) sm1->reaction1 intermediate_crude Crude Methyl Ester Intermediate reaction1->intermediate_crude reaction2 Hydrolyze with NaOH(aq) Reflux intermediate_crude->reaction2 crude_acid Crude Carboxylic Acid (in basic solution) reaction2->crude_acid acid_base Acid-Base Extraction (Protocol 1) crude_acid->acid_base recrystallize Recrystallization (Protocol 2) acid_base->recrystallize final_product Pure 3-[(3-Chlorophenoxy)methyl]benzoic Acid recrystallize->final_product

Caption: Overall synthesis and purification workflow.

References
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

  • Li, J., & Fritz, J. S. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41-52. Available at: [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(A12), 1093-1104. Available at: [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. UMSL. Available at: [Link]

  • Mid-Century Corporation. (1966). Purification of benzoic acid. (U.S. Patent No. 3,235,588). U.S. Patent and Trademark Office.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. JICA. Available at: [Link]

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method. (2016). Google Patents.
  • University of California, Irvine. (n.d.). Recrystallization 2. UCI. Available at: [Link]

  • Biller, E., et al. (2002). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Angewandte Chemie International Edition, 41(17), 3290-3293. Available at: [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Sumitomo Chemical. (2009). Analytical Method for Restricted Substances in Industrial Products Regulated by EU. Sumitomo Chemical. Available at: [Link]

  • Lehotay, S. J., & Schenck, F. J. (2018). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. Journal of Agricultural and Food Chemistry, 66(9), 2146-2154. Available at: [Link]

  • Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate. YouTube. Available at: [Link]

  • DSM N.V. (1991). Method for the purification of benzoic acid. (European Patent No. EP 0453022 A2). European Patent Office. Available at: [Link]

  • Veba-Chemie AG. (1978). Process for the purification of benzoic acid. (U.S. Patent No. 4,092,353). U.S. Patent and Trademark Office.
  • Dash, D., & Nayak, P. L. (2001). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 78, 240-242. Available at: [Link]

  • Sravani, G., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences, 9(4), 1-11. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. (2020). Google Patents.
  • Krka, d. d. (2010). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Chimica Slovenica, 57, 463-471. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. Available at: [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

1H and 13C NMR reference spectra of 3-[(3-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1H and 13C NMR Reference Spectra of 3-[(3-Chlorophenoxy)methyl]benzoic acid

As a Senior Application Scientist, I approach the structural validation of synthetic intermediates not merely as a box-ticking exercise, but as a holistic system of physical chemistry. The compound 3-[(3-Chlorophenoxy)methyl]benzoic acid (CAS: 360778-44-5)[1] is a critical bifunctional building block utilized in the development of targeted therapeutics. It features two distinct aromatic systems—a benzoic acid moiety and a meta-chlorophenoxy ring—connected by an ether linkage.

Validating its structure requires resolving a highly crowded aromatic region. This guide objectively compares three distinct analytical approaches for obtaining and interpreting its Nuclear Magnetic Resonance (NMR) reference spectra: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In Silico Prediction .

Platform Comparison & Decision Matrix

Selecting the right NMR platform depends on the analytical goal—whether it is de novo structural elucidation, routine quality control (QC), or theoretical benchmarking.

  • High-Field NMR (600 MHz): The gold standard. Superconducting magnets provide immense chemical shift dispersion, resolving complex overlapping multiplets into distinct splitting patterns.

  • Benchtop NMR (80 MHz): The accessible alternative. Utilizing permanent magnets, these systems eliminate the need for cryogens and allow for rapid, at-line reaction monitoring[2]. While resolution is lower, benchtop NMR provides comparable quantitative performance to high-field systems for routine analysis[3].

  • In Silico Prediction: Algorithm-driven software (e.g., Mnova, ACD/Labs) utilizes HOSE (Hierarchical Orthogonal Space Encoding) codes and neural networks to predict chemical shifts. These tools are highly accurate for peak assignment but can sometimes over-idealize higher-order coupling effects[4].

NMR_Workflow Start 3-[(3-Chlorophenoxy)methyl]benzoic acid Prep Sample Prep: DMSO-d6 + TMS Start->Prep Decision Select Platform Prep->Decision Benchtop Benchtop NMR (80 MHz) Decision->Benchtop QC HighField High-Field NMR (600 MHz) Decision->HighField De Novo InSilico In Silico Prediction Decision->InSilico Theory Process Spectral Processing & Integration Benchtop->Process HighField->Process InSilico->Process Result Validated Reference Spectra Process->Result

Figure 1: Decision matrix and analytical workflow for NMR spectral acquisition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes an internal check to guarantee data integrity.

Step 1: Quantitative Sample Preparation

  • Action: Weigh exactly 20.0 ± 0.5 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is selected over CDCl3 due to the high polarity of the carboxylic acid group. DMSO disrupts intermolecular hydrogen bonding, ensuring complete solvation and shifting the exchangeable -COOH proton far downfield (~13.1 ppm), well away from the critical aromatic region (6.9–8.1 ppm).

  • Validation Check: Visually inspect the solution. Any undissolved particulates will distort the magnetic field homogeneity ( B0​ ), causing line broadening. If particulates are present, filter through a 0.22 µm PTFE syringe filter.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample, lock onto the deuterium signal, and perform automated tuning and matching (ATM) followed by gradient shimming.

  • Causality: Tuning ensures maximum power transfer between the probe and the sample, optimizing the Signal-to-Noise Ratio (SNR).

  • Validation Check: A properly shimmed system will yield a TMS peak with a Full Width at Half Maximum (FWHM) of ≤ 1.0 Hz.

Step 3: Acquisition & Processing

  • Action: For 1H NMR, set the relaxation delay (D1) to 2.0 seconds and collect 16 scans. Apply a 0.3 Hz exponential window function before Fourier Transformation (FT).

  • Causality: The D1 must be at least 3–5 times the longest longitudinal relaxation time ( T1​ ) to ensure quantitative integration. The exponential window function enhances SNR at a slight cost to resolution.

  • Validation Check (Internal Calibration): Set the TMS peak strictly to 0.00 ppm. Calibrate the integral of the isolated methylene singlet (-CH2-O-) at ~5.20 ppm to exactly 2.00 . The sum of the aromatic integrals must subsequently total 8.00 ± 0.10 , confirming structural integrity.

Comparative Spectral Data

Table 1: 1H NMR Chemical Shifts & Splitting Patterns (DMSO-d6)
Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)In Silico Prediction
-COOH 13.10 (br s, 1H)13.1 (br s, 1H)12.85 (s, 1H)
Ar-H (Benzoic H2) 8.01 (t, J = 1.5 Hz, 1H)7.85 - 8.10 (m, 3H)*8.08 (s, 1H)
Ar-H (Benzoic H6) 7.88 (dt, J = 7.7, 1.5 Hz, 1H)Overlaps with H2, H47.95 (d, 1H)
Ar-H (Benzoic H4) 7.68 (dt, J = 7.7, 1.5 Hz, 1H)Overlaps with H2, H67.62 (d, 1H)
Ar-H (Benzoic H5) 7.52 (t, J = 7.7 Hz, 1H)7.40 - 7.60 (m, 1H)7.48 (t, 1H)
Ar-H (Phenoxy H5') 7.31 (t, J = 8.1 Hz, 1H)6.90 - 7.40 (m, 4H)**7.28 (t, 1H)
Ar-H (Phenoxy H2') 7.15 (t, J = 2.1 Hz, 1H)Overlaps with H5', H4', H6'7.05 (s, 1H)
Ar-H (Phenoxy H4', H6') 6.98 - 7.02 (m, 2H)Overlaps with H5', H2'6.95 (m, 2H)
-CH2-O- 5.20 (s, 2H)5.20 (s, 2H)5.15 (s, 2H)

*At 80 MHz, the benzoic acid protons collapse into a single broad multiplet. **At 80 MHz, the chlorophenoxy protons collapse into a secondary broad multiplet.

Table 2: 13C NMR Chemical Shifts (DMSO-d6)
Carbon EnvironmentHigh-Field (150 MHz)Benchtop (20 MHz)In Silico Prediction
C=O (Carboxylic) 167.5Requires extended acquisition168.2
C1' (O-Ar) 159.2Requires extended acquisition158.5
C3 (CH2-Ar) 138.1Requires extended acquisition137.4
C3' (Cl-Ar) 134.0Requires extended acquisition134.8
Aromatic CH Carbons 114.2 - 131.5 (8 distinct peaks)Broad baseline noise113.0 - 132.0
-CH2-O- 69.569.5 (Weak signal)68.9

Mechanistic Insights: Causality in Spectral Resolution

The Impact of Larmor Frequency on Dispersion The primary difference between the 600 MHz and 80 MHz spectra lies in the ratio of the chemical shift dispersion (measured in Hz) to the scalar J-coupling constants. J-coupling values (e.g., ~7.7 Hz for ortho protons) are dictated by molecular geometry and are entirely independent of the magnetic field strength.

At 600 MHz, a 7.7 Hz coupling occupies merely ~0.013 ppm of the spectral width. This allows the complex meta-substituted patterns of both aromatic rings to be clearly resolved. However, at 80 MHz, that same 7.7 Hz coupling occupies ~0.096 ppm[5]. Consequently, the multiplets bleed into one another, causing the 8 aromatic protons to collapse into two indistinguishable clumps (Table 1).

The Limitation of Benchtop 13C NMR While benchtop systems excel at 1H NMR for rapid quantification, acquiring a 13C spectrum for 3-[(3-Chlorophenoxy)methyl]benzoic acid at 20 MHz (the carbon frequency of an 80 MHz magnet) is highly impractical for routine workflows. Because the intrinsic sensitivity of NMR scales to the power of 3/2 with the magnetic field, a 13C experiment that takes 20 minutes at high-field can require upwards of 12 to 24 hours on a benchtop system to resolve the quaternary carbons (C=O, C-Cl, C-O)[6].

Conclusion

For the rigorous structural verification of 3-[(3-Chlorophenoxy)methyl]benzoic acid, High-Field NMR (600 MHz) remains mandatory for initial de novo characterization and publication-grade reference generation. However, once the reference spectrum is established, Benchtop NMR (80 MHz) serves as a highly efficient, self-validating tool for routine batch release and purity quantification, utilizing the isolated methylene singlet at 5.20 ppm as the definitive quantitative marker. In silico predictions bridge the gap, providing rapid theoretical assignments that accelerate the interpretation of complex high-field data.

References

  • Burger, J., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis, 2022.
  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 2023.
  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments, 2023.
  • Technology Networks. "Benchtop NMR Breaks New Ground." Technology Networks, 2024.
  • BLD Pharm. "360778-44-5 | 3-((3-Chlorophenoxy)methyl)benzoic acid." BLDpharm, 2024.
  • Castillo, A. M., et al. "A Comparison of NMR Predictors Using Binary Tree Similarity of Spectra." Chimia, 2013.

Sources

A Comparative Guide to the Validation of the 3-Chlorobenzoic Acid Crystal Structure

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography provides the definitive blueprint of atomic arrangement in the solid state. However, the crystallographic model is just that—a model. Its accuracy and reliability must be rigorously validated before it can be trusted for further scientific inquiry, such as structure-activity relationship (SAR) studies or computational modeling.

This guide provides a comprehensive, in-depth comparison of the validation process for the X-ray crystal structure of a small organic molecule, using 3-chlorobenzoic acid as a case study. While the originally intended subject, 3-[(3-Chlorophenoxy)methyl]benzoic acid, lacks a publicly available crystal structure, the principles and workflows detailed herein are directly applicable. We will explore the gold standard of crystallographic validation and demonstrate how it is corroborated and strengthened by orthogonal analytical techniques.

The Central Role of Crystallographic Validation: A Case Study of 3-Chlorobenzoic Acid

The crystal structure of 3-chlorobenzoic acid provides a concrete example for understanding the validation process. The crystallographic data for this compound can be found in the Cambridge Structural Database (CSD) under the deposition number 217883.[1] This data, typically in the form of a Crystallographic Information File (CIF), is the starting point for our validation journey.

Key Crystallographic Parameters for 3-Chlorobenzoic Acid
ParameterValueSignificance
Chemical Formula C₇H₅ClO₂Confirms the elemental composition of the molecule.[1]
Molecular Weight 156.56 g/mol Consistent with the chemical formula.[1]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c, α, β, γThe lengths and angles that define the unit cell.
R-factor (R₁) (Typically < 0.05 for good structures)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GooF) (Ideally close to 1)Indicates how well the refined model fits the observed data.

Note: Specific unit cell dimensions and R-factors are contained within the CIF file and are assessed during the validation process.

The Workflow of Crystal Structure Validation

The validation of a crystal structure is not a single step but a comprehensive process of checks and balances. The International Union of Crystallography (IUCr) has established standards and tools to ensure the quality and integrity of published crystal structures. The most widely used tool is the checkCIF/PLATON service.

G cluster_0 Crystallographic Experiment cluster_1 Validation & Deposition Data_Collection X-ray Diffraction Data Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution CIF_Generation CIF File Generation Structure_Solution->CIF_Generation checkCIF checkCIF/PLATON Validation CIF_Generation->checkCIF Submission Alert_Analysis Analysis of Validation ALERTS checkCIF->Alert_Analysis Model_Correction Model Correction & Re-refinement Alert_Analysis->Model_Correction If necessary Deposition Deposition to CSD/COD Alert_Analysis->Deposition Final Validated Structure Model_Correction->CIF_Generation Iterative Process

Caption: Workflow for X-ray Crystal Structure Validation.

Experimental Protocol: Structure Validation using checkCIF
  • Obtain the CIF: Download the Crystallographic Information File (CIF) for 3-chlorobenzoic acid (or your compound of interest) from a reputable database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

  • Access the checkCIF Server: Navigate to the IUCr's online checkCIF service.

  • Upload the CIF: Upload the CIF for analysis. The service will process the file and generate a validation report.

  • Analyze the Report: The report will be presented as a series of "ALERTS" categorized by severity (A, B, C, G).

    • Level A ALERTS: These are the most serious and often indicate significant errors in the structure, such as incorrect atom assignments, impossible geometries, or major inconsistencies in the data. These must be addressed.

    • Level B ALERTS: These indicate potentially serious issues that require investigation, for instance, unusually short or long bonds or angles.

    • Level C ALERTS: These are less severe and may point to minor inconsistencies or areas where the model could be improved.

    • Level G ALERTS: These are general information and may not indicate a problem but provide useful context.

  • Interpret and Act: For each ALERT, it is crucial to understand the underlying issue. The validation report provides explanations for each alert type. If errors are identified, the crystallographic model must be revisited and corrected using refinement software (e.g., SHELXL), and the validation process should be repeated until a satisfactory result is achieved.

Corroboration through Orthogonal Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, it is essential to confirm that the molecule in the crystal is indeed the expected compound. This is achieved by comparing the crystallographic data with data from other analytical techniques that probe different physical properties of the molecule.

G cluster_0 Complementary Techniques Xray X-ray Crystallography (3D Atomic Arrangement) NMR NMR Spectroscopy (Connectivity & Chemical Environment) Xray->NMR Confirms Connectivity MS Mass Spectrometry (Molecular Weight & Fragmentation) Xray->MS Confirms Molecular Formula EA Elemental Analysis (Elemental Composition) Xray->EA Confirms Elemental Ratios

Caption: Relationship between Crystallography and Complementary Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment and connectivity of atoms in a molecule, primarily in solution. This data should be consistent with the structure determined by X-ray crystallography.

Expected NMR Data for 3-Chlorobenzoic Acid:

TechniqueExpected SignalsInterpretation
¹H NMR Aromatic protons (4H) appearing as multiplets. A downfield singlet for the carboxylic acid proton (1H).The number and splitting pattern of the aromatic signals confirm the substitution pattern on the benzene ring. The carboxylic acid proton is typically broad and may exchange with solvent.
¹³C NMR Six distinct signals for the aromatic carbons and one for the carboxyl carbon.The number of signals confirms the presence of seven unique carbon atoms, consistent with the molecular symmetry. The chemical shifts are indicative of the electronic environment of each carbon.

¹H and ¹³C NMR data for 3-chlorobenzoic acid are available in the literature, showing signals consistent with the expected structure.[2][3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the crystalline sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the respective atoms in the molecule. Compare the observed spectrum with the expected spectrum based on the crystal structure.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.

Expected Mass Spectrometry Data for 3-Chlorobenzoic Acid:

TechniqueExpected m/zInterpretation
Electron Ionization (EI-MS) Molecular ion (M⁺) peak at m/z 156 and 158 in an approximate 3:1 ratio.This isotopic pattern is characteristic of a molecule containing one chlorine atom. Common fragments include the loss of -OH (m/z 139/141) and -COOH (m/z 111/113).[1]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization for LC-MS or direct infusion for EI-MS). Acquire the mass spectrum over an appropriate mass range.

  • Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic losses that are consistent with the proposed structure.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a compound. This allows for the determination of the empirical formula.

Expected Elemental Analysis Data for 3-Chlorobenzoic Acid (C₇H₅ClO₂):

ElementCalculated %
Carbon53.70%
Hydrogen3.22%
Chlorine22.64%
Oxygen20.44%
Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, pure crystalline sample is required.

  • Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, etc.) are quantified to determine the elemental composition.

  • Comparison: The experimentally determined percentages are compared to the calculated values for the proposed empirical formula.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.Provides the most detailed structural information.Requires a single, well-diffracting crystal. The structure may not be representative of the solution-state conformation.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, and stereochemistry in solution.Excellent for confirming the constitution and configuration of a molecule.Does not directly provide bond lengths or angles.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and provides confirmation of the molecular formula.Does not provide information on atomic connectivity or 3D structure.
Elemental Analysis Percentage composition of elements.Confirms the empirical formula.Does not distinguish between isomers. Requires a pure sample.

Conclusion

The validation of an X-ray crystal structure is a critical, multi-faceted process that underpins the reliability of structural data in scientific research. While the checkCIF/PLATON service provides a rigorous and standardized method for evaluating the quality of a crystallographic model, its findings should always be corroborated by orthogonal analytical techniques. As demonstrated with the case study of 3-chlorobenzoic acid, NMR spectroscopy, mass spectrometry, and elemental analysis each provide a unique and complementary piece of the structural puzzle. By integrating these methods, researchers can have the highest degree of confidence in their molecular structures, ensuring a solid foundation for future discoveries.

References

  • PubChem. 3-Chlorobenzoic Acid. [Link]

  • FooDB. Showing Compound m-Chlorobenzoic acid (FDB022682). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-[(3-Chlorophenoxy)methyl]benzoic Acid Derivatives as PPAR Modulators

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 3-[(3-chlorophenoxy)methyl]benzoic acid derivatives, with a specific focus on their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). As a Senior Application Scientist, this document synthesizes established medicinal chemistry principles with experimental insights to provide a comprehensive resource for the rational design of novel therapeutics targeting metabolic diseases.

Introduction: The Phenoxymethyl Benzoic Acid Scaffold and PPARs

The 3-[(3-chlorophenoxy)methyl]benzoic acid scaffold belongs to a class of compounds that has garnered significant interest in medicinal chemistry. Its structural architecture, featuring a benzoic acid head group connected via a methylene ether linker to a substituted phenoxy tail, makes it an ideal candidate for targeting nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in the regulation of glucose and lipid metabolism.[1][2] There are three main subtypes—PPARα, PPARγ, and PPARδ(β)—which are key targets for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[2] The general structure of a PPAR agonist consists of an acidic head, a central linker, and a hydrophobic tail, a model which the 3-[(3-chlorophenoxy)methyl]benzoic acid scaffold perfectly embodies.[2] Understanding the SAR of this scaffold is therefore crucial for developing potent and selective PPAR modulators.

The Pharmacophore Model of Phenoxymethyl Benzoic Acid Derivatives as PPAR Agonists

The interaction of phenoxymethyl benzoic acid derivatives with PPARs can be rationalized through a well-established pharmacophore model. This model highlights three key domains that are essential for potent agonistic activity.

cluster_0 General Pharmacophore for PPAR Agonists Head Acidic Head (e.g., Benzoic Acid) Linker Linker (e.g., Methylene Ether) Head->Linker Covalent Bond Tail Hydrophobic Tail (e.g., Substituted Phenoxy) Linker->Tail Covalent Bond

Caption: General pharmacophore model for PPAR agonists.

  • The Acidic Head: The carboxylic acid moiety of the benzoic acid ring is a critical feature, acting as a hydrogen bond donor and acceptor. This allows it to form key interactions with amino acid residues in the ligand-binding domain of PPARs, which is essential for receptor activation.[2]

  • The Linker: The methylene ether linker provides the appropriate spatial orientation for the head and tail regions to engage with their respective binding pockets within the receptor. Studies have shown that an aliphatic ether linkage is beneficial for PPARα modulation and essential for potent and selective PPARγ modulation.[1]

  • The Hydrophobic Tail: The substituted phenoxy group serves as the hydrophobic tail, which occupies a large hydrophobic pocket in the PPAR ligand-binding domain. The nature and position of substituents on this ring are major determinants of potency and subtype selectivity.[1][3]

Synthesis of 3-[(3-Chlorophenoxy)methyl]benzoic Acid Derivatives

The synthesis of the title compounds and their analogs is typically achieved through a nucleophilic substitution reaction. A common and effective method is the Williamson ether synthesis, where a substituted phenol is reacted with a methyl halide derivative of benzoic acid.

cluster_1 General Synthetic Workflow Reactant1 3-Chlorophenol Reaction Williamson Ether Synthesis (Base, e.g., K2CO3 in Acetone) Reactant1->Reaction Reactant2 Methyl 3-(bromomethyl)benzoate Reactant2->Reaction Intermediate Ester Intermediate Reaction->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) Intermediate->Hydrolysis Product 3-[(3-Chlorophenoxy)methyl]benzoic Acid Hydrolysis->Product

Caption: General synthetic workflow for 3-[(3-chlorophenoxy)methyl]benzoic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 3-((3-chlorophenoxy)methyl)benzoate

  • To a solution of 3-chlorophenol (1.0 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 3-(bromomethyl)benzoate (1.0 equivalent) to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Step 2: Hydrolysis to 3-((3-Chlorophenoxy)methyl)benzoic Acid

  • Dissolve the purified ester intermediate from Step 1 in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with dilute hydrochloric acid.

  • The product will precipitate out of the solution as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 3-((3-chlorophenoxy)methyl)benzoic acid.

  • The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on established principles for PPAR agonists and data from related phenoxymethyl benzoic acid derivatives.

cluster_2 SAR of 3-[(3-Chlorophenoxy)methyl]benzoic Acid Derivatives Structure Benzoic_Acid Benzoic Acid Ring: - Carboxylic acid is essential for activity. - Meta position is generally preferred. Linker Methylene Ether Linker: - Provides optimal spacing. - Ether oxygen is a key H-bond acceptor. Phenoxy_Ring Phenoxy Ring: - Substitution is crucial for potency and selectivity. - Electron-withdrawing groups (e.g., Cl) at the meta position are favorable for PPARγ activity.

Caption: Key SAR insights for the phenoxymethyl benzoic acid scaffold.

Modifications to the Benzoic Acid Ring
  • The Carboxylic Acid Group: This acidic moiety is paramount for activity. Its replacement with non-acidic groups typically leads to a significant loss of potency. The carboxylate anion forms crucial hydrogen bonds with key amino acid residues in the PPAR ligand-binding domain, such as Tyr473, His323, and Ser289 in PPARγ.[4]

  • Position of the Linker: While derivatives with the phenoxymethyl linker at the ortho, meta, and para positions have been synthesized, the meta-position often provides a good balance of activity and favorable physicochemical properties.

The Methylene Ether Linker

The methylene ether linker is not just a passive spacer. The ether oxygen can act as a hydrogen bond acceptor, contributing to the overall binding affinity. The flexibility of this linker allows the aromatic head and tail groups to adopt an optimal conformation within the binding pocket. As noted, this aliphatic ether linkage is particularly beneficial for PPARα and PPARγ modulation.[1]

Substitutions on the Phenoxy Ring

The substituent pattern on the phenoxy "tail" is a critical determinant of both potency and subtype selectivity.

  • Position of the Chloro Substituent: For the 3-[(3-chlorophenoxy)methyl]benzoic acid scaffold, the chlorine atom is at the meta position. This position is often favored for substituents in PPARγ agonists.

  • Nature of the Substituent:

    • Electron-Withdrawing Groups (EWGs): The presence of an EWG like chlorine can enhance binding affinity. It has been observed that a substituted aromatic ring is essential for potent and selective PPARγ modulation.[1]

    • Electron-Donating Groups (EDGs): The introduction of EDGs can also lead to potent compounds, and the specific effect often depends on the target subtype and the position of the substituent.

    • Steric Bulk: The size of the substituent can influence subtype selectivity. Bulky substituents may be better accommodated in the larger ligand-binding pocket of PPARγ compared to PPARα or PPARδ.[3]

Comparative Performance Data

Compound/DerivativeTarget(s)Activity MetricPotency (Value)Reference(s)
Fenofibric AcidPPARαEC5018–30 µM[5]
RosiglitazonePPARγEC500.028 µM[4]
3-(4-((4-methylphenoxy)methyl)phenyl)propanoic acidFFA4pEC505.81 ± 0.04[6]
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7IC50~10 µM[7]
GW501516PPARδEC501.1 nM[8]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency.[9][10][11] A lower value indicates higher potency. pEC50 is the negative logarithm of the EC50 value. The data presented is for illustrative purposes to compare the potency of compounds acting on different but related targets.

Conclusion and Future Directions

The 3-[(3-chlorophenoxy)methyl]benzoic acid scaffold represents a promising starting point for the design of novel PPAR modulators. The key SAR takeaways are:

  • The benzoic acid head is an indispensable anchor for receptor activation.

  • The methylene ether linker provides the correct geometry and contributes to binding.

  • The substituted phenoxy tail is the primary determinant of potency and selectivity, with the meta-position being a favorable location for substituents like chlorine, particularly for targeting PPARγ.

Future research in this area should focus on the systematic exploration of substituents on both the phenoxy and benzoic acid rings to fine-tune the activity profile and achieve desired subtype selectivity. The synthesis of a focused library of analogs and their evaluation in robust biological assays, such as PPAR luciferase reporter assays, will be crucial for elucidating a more detailed SAR and identifying lead candidates for the treatment of metabolic diseases.

References

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-710.
  • A Comparative Study on Selective PPAR Modulators through Quantitative Structure-activity Relationship, Pharmacophore and Docking Analyses. (2020). Current Drug Targets, 21(11), 1104-1116.
  • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. (2008). Bioorganic & Medicinal Chemistry, 16(3), 1368-1379.
  • Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. (2003). Journal of Medicinal Chemistry, 46(26), 5638-5641.
  • Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127650.
  • SAR of Benzoic acid derivatives (Ester anesthetics). (2020, November 10). YouTube. Retrieved from [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. (n.d.). Pharmacy 180.
  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol.
  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). International Journal of Molecular Sciences, 19(10), 3032.
  • FUNCTIONAL ACTIVATION OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR α (PPARα) BY ENVIRONMENTAL CHEMICALS IN RELATION TO THEIR TOXICITIES. (2003). Journal of Health Science, 49(2), 85-94.
  • Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy. (2025). eLife.
  • Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. (2020). International Journal of Molecular Sciences, 21(24), 9639.
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). Anticancer Research, 34(4), 1881-1886.
  • EC50のやさしい解説: 効果を半分にする濃度の詳細なガイド. (2024, April 3). Minerva Clinic.
  • Comparability of Mixed IC50 Data – A Statistical Analysis. (2013). PLOS One, 8(4), e61072.
  • Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases. (2020). Molecules, 25(23), 5758.
  • Inhibition of peroxisome proliferator-activated receptor (PPAR)-mediated keratinocyte differentiation by lipoxygenase inhibitors. (2003). The Biochemical Journal, 374(Pt 2), 471–478.
  • Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment. (2025). Bioorganic Chemistry, 159, 108693.
  • Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. (2014). Marine Drugs, 12(2), 981-994.
  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). International Journal of Molecular Sciences, 19(10), 3032.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(3-Chlorophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical, self-validating system of physics, chemistry, and human factors. When handling specialized organic building blocks like 3-[(3-Chlorophenoxy)methyl]benzoic acid (CAS: 360778-44-5)[1], understanding the molecular causality behind the hazards is the first step in designing an effective operational and protective strategy.

This guide provides the essential safety, handling, and disposal logistics required for researchers and drug development professionals working with this compound.

Chemical Profiling & Hazard Causality

To determine the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first analyze the molecule's structural components:

  • Carboxylic Acid Moiety (-COOH): Imparts mild to moderate acidity. In the presence of moisture (such as sweat or mucosal membranes), it acts as a localized irritant, necessitating strict ocular and dermal barriers.

  • Chlorophenoxy Ether Linkage: The addition of the chlorine atom and the aromatic rings significantly increases the molecule's lipophilicity. Highly lipophilic irritants can penetrate the stratum corneum (the outer layer of skin) more efficiently than simple aliphatic acids, increasing the risk of systemic absorption and severe localized dermatitis.

Because of these properties, handling 3-[(3-Chlorophenoxy)methyl]benzoic acid requires a defense-in-depth approach: Primary Engineering Controls (PECs) to manage airborne particulates, and targeted PPE to prevent dermal and ocular contact.

Primary Engineering Controls: The Chemical Fume Hood

Before donning any PPE, the primary line of defense is the chemical fume hood. Fume hoods operate on fluid dynamics; their efficacy is entirely dependent on maintaining a specific face velocity.

Causality of Airflow: OSHA standards dictate that fume hoods must maintain an average face velocity of 80 to 120 feet per minute (fpm)[2][3]. If the velocity drops below 80 fpm, the hood cannot adequately capture aerosolized powders or solvent vapors. Conversely, if the velocity exceeds 125 fpm, the high-speed air creates turbulent eddies at the sash boundary, which physically drag contaminants out of the hood and directly into the operator's breathing zone[3].

Table 1: Fume Hood Operational Parameters

ParameterRequired SpecificationScientific Rationale / Causality
Face Velocity 80 - 120 fpm (0.4 - 0.6 m/s)Ensures vapor capture without inducing turbulent spillover[2][3].
Sash Height 18 inches (approx. 45 cm)Maintains the calculated aperture area to sustain the target face velocity[2].
Baffle Position Normal / CenterOptimizes airflow for handling fine powders and standard volatile solvents.
Equipment Placement >6 inches behind the sashPrevents aerodynamic obstruction and boundary layer disruption at the hood face[4].

Personal Protective Equipment (PPE) Matrix

PPE is your secondary containment system. For 3-[(3-Chlorophenoxy)methyl]benzoic acid, standard laboratory attire is insufficient. The following matrix outlines the required gear and the functional logic behind each selection.

Table 2: PPE Requirements for Halogenated Organic Acids

PPE CategorySpecific RequirementCausality & Operational Logic
Hand Protection Double Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides superior chemical resistance to chlorinated organic compounds compared to latex[5]. Double gloving allows the operator to immediately shed the outer contaminated layer in the event of a spill without exposing bare skin.
Eye Protection Chemical Splash GogglesSafety glasses with side shields do not protect against fine aerosolized powders. Goggles create a hermetic seal against the face, protecting mucosal tissue.
Body Protection Flame-Retardant (FR) or Heavy Cotton Lab CoatActs as a barrier against electrostatic cling of powders. Must be buttoned completely to prevent powder ingress[5].
Footwear Closed-toe, non-porous shoesPrevents dermal exposure in the event of a dropped container or spilled solution[5].

Step-by-Step Methodology: Safe Handling and Transfer

Handling dry, powdered organic acids introduces the risk of electrostatic dispersion. The following self-validating protocol ensures safe transfer from the source bottle to the reaction vessel.

Step 1: Pre-Operation Verification

  • Verify the fume hood monitor displays a face velocity between 80-120 fpm[2].

  • If no digital monitor is present, visually confirm inward airflow using the surveyor's tape (tinsel) attached to the bottom of the sash[3][6].

  • Clear the workspace of all unnecessary equipment to prevent airflow obstruction[2].

Step 2: PPE Donning and Preparation

  • Don the lab coat, ensuring all buttons are fastened.

  • Put on chemical splash goggles.

  • Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.

Step 3: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. (Static electricity can cause the chlorinated powder to aerosolize and repel from the spatula).

  • Uncap the 3-[(3-Chlorophenoxy)methyl]benzoic acid container strictly inside the hood.

  • Using a clean, grounded metal spatula, transfer the required mass.

  • Immediately recap the source bottle.

  • Transfer the weighed solid into the reaction vessel and seal it before removing it from the hood.

Step 4: Doffing and Decontamination

  • Wipe down the balance and spatulas with a solvent compatible with the compound (e.g., methanol or acetone) using a disposable wipe.

  • Remove the outer pair of gloves by turning them inside out, and dispose of them in the solid hazardous waste container.

HandlingWorkflow Start Pre-Operation Risk Assessment VerifyHood Verify Fume Hood Face Velocity (80-120 fpm) Start->VerifyHood DonPPE Don PPE: Lab Coat, Goggles, Double Nitrile Gloves VerifyHood->DonPPE Weighing Weighing & Transfer (Inside Hood) DonPPE->Weighing Spill Spill Detected? Weighing->Spill CleanSpill Neutralize & Collect (Halogenated Waste) Spill->CleanSpill Yes Proceed Proceed with Synthesis/Assay Spill->Proceed No CleanSpill->Proceed

Operational workflow for handling 3-[(3-Chlorophenoxy)methyl]benzoic acid.

Waste Segregation and Disposal Plan

Because 3-[(3-Chlorophenoxy)methyl]benzoic acid contains a chlorine atom, it must be strictly classified and segregated as Halogenated Organic Waste [5].

The Causality of Segregation: Mixing halogenated waste with non-halogenated waste is a critical safety and environmental violation. When chemical waste is processed by environmental health and safety (EHS) facilities, it is typically incinerated. Combusting halogenated compounds requires specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas and prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing waste streams ruins the entire non-halogenated drum, drastically increasing disposal costs and environmental risk.

Step-by-Step Disposal Protocol:

  • Identify the State: Determine if the waste is solid (contaminated wipes, empty vials, raw powder) or liquid (dissolved in reaction solvents).

  • Select the Container: Use a high-density polyethylene (HDPE) carboy for liquids or a dedicated poly-lined bin for solids. Do not use metal containers, as the acidic nature of the compound can cause corrosion over time[7].

  • Labeling: Clearly label the container with "Hazardous Waste - Halogenated Organic Acid" and write out the full chemical name. Never use abbreviations.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks[5].

WasteSegregation WasteGen Generate Chemical Waste (3-[(3-Chlorophenoxy)methyl]benzoic acid) CheckHalogen Contains Halogens (Cl, F, Br, I)? WasteGen->CheckHalogen Halogenated Halogenated Organic Waste (Primary Segregation) CheckHalogen->Halogenated Yes (Chlorine present) NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No CheckState Physical State? Halogenated->CheckState SolidWaste Solid Halogenated Waste Container CheckState->SolidWaste Solid Powder/Contaminated PPE LiquidWaste Liquid Halogenated Waste Container CheckState->LiquidWaste Organic Solvent Solution

Decision tree for the segregation of halogenated organic acid waste.

References

  • Illinois State University. "Laboratory Ventilation | Environmental Health and Safety". Illinois State University. [Link]

  • Northwestern University. "Chemical Fume Hood Handbook - Research Safety". Northwestern University.[Link]

  • G2 Consultants. "Fume Hood Testing and Certifications". G2 Consultants. [Link]

  • University of Texas at Austin. "Anslyn Lab Safety Protocol". Anslyn Lab.[Link]

  • Regis Technologies. "Safety Data Sheet - Halogenated Organic Acid Anhydride". Regis Technologies. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.